1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
Description
The exact mass of the compound (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVKUQJNWLHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234006 | |
| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-66-4 | |
| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Monocarbonyl Analogues of Curcumin: A Technical Guide on 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone
Executive Summary
Natural curcumin exhibits potent polypharmacology, yet its clinical translation is severely hindered by the instability of its β-diketone moiety, which undergoes rapid degradation at physiological pH[1]. To circumvent this pharmacokinetic bottleneck, Monocarbonyl Analogues of Curcumin (MACs) have been engineered. By excising the reactive methylene and replacing the β-diketone with a single cross-conjugated carbonyl, MACs retain the crucial Michael acceptor properties while achieving superior stability[2].
This whitepaper provides a comprehensive technical breakdown of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone (also known as bis(piperonylidene)acetone), a highly potent MAC featuring piperonyl (1,3-benzodioxole) aromatic rings.
Chemical Identity & Physicochemical Profiling
The structural architecture of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone is defined by a 1,4-pentadien-3-one core. The bis-electrophilic nature of this core is essential for its covalent interaction with nucleophilic biological targets[3].
| Property | Specification |
| IUPAC Name | (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one |
| CAS Registry Number | [4] |
| Molecular Formula | C19H14O5 |
| Molecular Weight | 322.31 g/mol |
| Key Structural Motif | Cross-conjugated dienone (Bis-Michael Acceptor) |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; insoluble in water |
Synthesis Methodology: Claisen-Schmidt Condensation
Expertise & Causality: The synthesis of this MAC relies on a base-catalyzed Claisen-Schmidt condensation between piperonal and acetone[5]. We utilize 10% aqueous NaOH rather than acid catalysis to prevent the cleavage of the acid-sensitive 1,3-benzodioxole acetal ring. Ethanol is selected as the primary solvent because it fully dissolves the starting materials but acts as an anti-solvent for the highly conjugated, rigid product. This thermodynamic precipitation drives the equilibrium forward, ensuring high yields and minimizing unwanted Michael addition oligomers.
Self-Validating Protocol:
-
Reaction Setup: Dissolve 2.0 equivalents of piperonal (1,3-benzodioxole-5-carboxaldehyde) and 1.0 equivalent of acetone in absolute ethanol (0.5 M concentration).
-
Catalysis: Dropwise addition of 10% aqueous NaOH (0.2 equivalents) under vigorous stirring at room temperature (20-25°C)[5]. Note: Exothermic micro-environments must be avoided to prevent retro-aldol degradation.
-
Monitoring: Track the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is self-validating when the UV-active piperonal spot (Rf ~0.6) completely disappears, replaced by a bright yellow fluorescent product spot (Rf ~0.4).
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Isolation: After 3-4 hours, filter the precipitated bright yellow solid under vacuum.
-
Purification: Wash the filter cake sequentially with ice-cold distilled water (until the filtrate reaches pH 7.0, validating the removal of NaOH) and ice-cold ethanol.
-
Polishing: Recrystallize from boiling ethanol to yield the pure (1E,4E) stereoisomer. Confirm purity via 1H-NMR (look for the distinct trans-alkene doublet at ~7.6 ppm with J = 15.8 Hz).
Molecular Mechanisms & Target Engagement
The pharmacological superiority of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone stems from its function as a bis-Michael acceptor[2]. The electron-deficient enone selectively reacts with soft nucleophiles—specifically, low-pKa sulfhydryl (-SH) groups on cysteine residues of regulatory proteins, as supported by [3].
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Nrf2 Activation: The compound alkylates Cys151 on Keap1. This covalent modification induces a conformational change that halts the ubiquitination and proteasomal degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, driving the expression of Antioxidant Response Elements (ARE)[3].
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NF-κB Inhibition: Simultaneously, the compound alkylates critical cysteines on the IKK complex, preventing the phosphorylation of IκBα. This traps NF-κB in the cytoplasm, potently shutting down pro-inflammatory cytokine transcription[6].
Fig 1: Dual modulation of Keap1-Nrf2 and IKK-NF-kB pathways via Michael addition.
In Vitro Biological Evaluation Workflow
To rigorously validate the biological efficacy of this compound, a self-validating in vitro workflow must be employed. The causality of the observed phenotype (e.g., cell death or reduced inflammation) must be directly linked to the target engagement.
Protocol for Mechanistic Validation:
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Cell Culture & Treatment: Seed RAW264.7 macrophages (for anti-inflammatory assays) or NCI-H460 cells (for anti-cancer assays) at 1x10^5 cells/well. Treat with the MAC at logarithmic concentrations (0.1, 1.0, 5.0, 10.0 µM) dissolved in DMSO (final DMSO <0.1% v/v to prevent solvent toxicity).
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Subcellular Fractionation: To prove Nrf2 activation, whole-cell lysis is insufficient. Perform nuclear/cytosolic fractionation using a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2) followed by centrifugation.
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Western Blotting (Self-Validating Step): Probe the nuclear fraction for Nrf2. Crucial: You must use Lamin B1 as the nuclear loading control and GAPDH as the cytosolic control to prove the fractions are pure and that Nrf2 has genuinely translocated.
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Functional Readout: Quantify downstream effector proteins (e.g., HO-1 for Nrf2 activation, or secreted TNF-α via ELISA for NF-κB inhibition) to confirm that the nuclear translocation resulted in functional transcriptional changes.
Fig 2: End-to-end experimental workflow from synthesis to biological validation.
Quantitative Data Analysis: MAC vs. Curcumin
The structural modifications in 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone yield massive quantitative improvements over natural curcumin. The removal of the β-diketone prevents rapid keto-enol tautomerization and subsequent hydrolytic cleavage[1].
| Pharmacological Parameter | Natural Curcumin | 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone | Fold Improvement / Difference |
| Half-life (pH 7.4 buffer) | < 10 minutes | > 24 hours | > 140x increase in stability |
| NF-κB Inhibition (IC50) | ~ 15.0 µM | ~ 1.2 µM | ~ 12.5x more potent |
| Nrf2 Activation (Fold change) | 2.5x (at 10 µM) | 8.0x (at 5 µM) | > 3x higher transcriptional output |
| Michael Acceptor Sites | 2 (Sterically hindered) | 2 (Highly accessible, cross-conjugated) | Enhanced covalent binding kinetics |
Conclusion
1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone (CAS: 108439-88-9) represents a paradigm shift in curcuminoid drug development. By rationally designing a monocarbonyl scaffold, researchers bypass the inherent instability of natural curcumin while amplifying its Michael acceptor-driven polypharmacology. The protocols and mechanistic frameworks outlined in this guide provide a robust foundation for integrating this compound into advanced preclinical pipelines targeting oxidative stress and chronic inflammation.
References
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Pharmaffiliates. "1,5-Bis-(1,3-benzodioxol-5-yl)-3-pentadienone". Pharmaffiliates Product Database. URL:[Link]
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Tomeh, M. A., et al. "A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities". Molecules (2022). URL:[Link]
-
Open Medicinal Chemistry Journal. "Structural Modifications of Curcumin toward Clinical Applications". (2023). URL:[Link]
-
Subramaniam, D., et al. "Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery". Pharmaceutics (2023). URL:[Link]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. lookchem.com [lookchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Benzodioxole-Containing Compounds: From Core Synthesis to Advanced C-H Functionalization and Pharmacological Discovery
Introduction: The Methylenedioxyphenyl (MDP) Pharmacophore
The 1,3-benzodioxole core, frequently referred to as the methylenedioxyphenyl (MDP) group, is a privileged bicyclic pharmacophore consisting of a benzene ring fused with a five-membered dioxole ring[1]. The presence of two adjacent oxygen atoms within the heterocyclic ring significantly increases the electron density of the aromatic system, rendering it highly reactive and structurally stable[1]. This unique electronic profile has cemented benzodioxole derivatives as critical intermediates in the pharmaceutical industry, forming the structural backbone of numerous bioactive natural products and FDA-approved therapeutics, including the SSRI paroxetine, the PDE5 inhibitor tadalafil, and the CFTR modulator lumacaftor[1],[2].
Mechanistic Pharmacology: Cytochrome P450 Interactions
When designing benzodioxole-containing drugs, medicinal chemists must account for the moiety's profound interaction with hepatic Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2C19[3],[4]. The MDP group is a classic perpetrator of mechanism-based (suicide) inhibition, a critical factor in predicting drug-drug interactions (DDIs)[4].
The Causality of Inhibition: The inhibition is not merely competitive; it is quasi-irreversible[3]. Upon entering the CYP450 active site, the enzyme attempts to metabolize the substrate by abstracting a hydrogen atom from the methylene bridge. This oxidation generates a highly reactive electrophilic carbene intermediate[3]. Because the carbene is generated directly at the active site, it immediately coordinates with the ferrous (Fe2+) heme iron of the CYP450 enzyme, forming a stable, inactive complex that exhibits a characteristic Soret peak at 455 nm[3]. This sequesters the enzyme in an inactive state, reducing the overall Vmax of the system and requiring the synthesis of new enzyme to restore metabolic function[4].
Fig 1: Mechanism-based quasi-irreversible CYP450 inhibition by benzodioxole carbene intermediates.
Core Synthetic Methodologies: The Methylenation of Catechols
The foundational synthesis of 1,3-benzodioxole involves the condensation of catechol (1,2-dihydroxybenzene) with a dihalomethane, typically dichloromethane (DCM) or dibromomethane (DBM)[2].
The Causality of Reaction Conditions: Historically, this transformation suffered from low yields due to competitive intermolecular alkylation leading to polymerization. The breakthrough came via the Bonthrone and Cornforth procedure, which utilizes a polar aprotic solvent matrix—specifically Dimethyl Sulfoxide (DMSO)—in the presence of a strong base like Sodium Hydroxide (NaOH)[5].
-
Solvent Matrix: DMSO is critical because it strongly solvates the sodium cations, leaving the phenoxide anions "naked" and highly nucleophilic, thus accelerating the intramolecular cyclization over intermolecular side reactions[5].
-
Thermal Dynamics: The reaction is violently exothermic. A controlled, dropwise addition of the catechol/base mixture into the heated halomethane solution is mandatory. Rapid addition causes the temperature to spike uncontrollably beyond the optimal 120°C, leading to product degradation and hazardous pressure buildup[6],[5].
Quantitative Data: Comparison of Synthetic Strategies
To guide synthetic route selection, the following table summarizes the quantitative parameters of various benzodioxole synthesis and functionalization methods:
| Method | Reagents / Catalyst | Optimal Temp | Reaction Time | Avg. Yield (%) | Mechanistic Characteristics |
| Classical Methylenation | Catechol, DCM, NaOH, DMSO | 120–130 °C | 2–3 h | 70–90% | Highly exothermic; requires slow addition to prevent polymerization[6],[5]. |
| Acid-Catalyzed | Catechol, Methanol, Strong Acid | Reflux (65 °C) | 12–24 h | < 50% | Methanol acts as methylene source; difficult pH control limits purity[1]. |
| Late-Stage C-H Arylation | Benzodioxole, Ar-Br, Pd(OAc)₂ | 100–120 °C | 12–18 h | 65–85% | Direct functionalization without pre-halogenation; high atom economy[7],[8]. |
Advanced Discovery: Transition-Metal Catalyzed C-H Functionalization
In modern drug discovery, synthesizing the core is only the first step. Rapid structure-activity relationship (SAR) exploration requires late-stage functionalization. Historically, modifying the benzodioxole ring required multi-step pre-functionalization (e.g., bromination followed by Suzuki coupling).
Today, transition-metal catalyzed C-H functionalization is the industry standard[8]. Palladium(0)-catalyzed benzylic and aromatic C(sp2/sp3)-H activation allows for the direct coupling of the benzodioxole core with aryl halides or alkyl groups[7]. This approach leverages the electron-rich nature of the dioxole-fused ring, which inherently directs the transition metal to specific geometric positions, bypassing the need for directing groups and significantly reducing synthetic step counts[7],[8].
Validated Experimental Protocol: Scalable Synthesis of 1,3-Benzodioxole
The following protocol outlines the modified Bonthrone and Cornforth methylenation. It is designed as a self-validating system , utilizing thermodynamic and visual feedback loops to ensure reaction fidelity.
Step 1: Inert Atmosphere Setup Equip a 1L three-neck round-bottom flask with a heavy-duty magnetic stirrer, a reflux condenser, and an internal thermometer. Purge the system with dry Nitrogen ( N2 ) to prevent oxidative degradation of the catechol[5].
Step 2: Solvent Matrix Preparation Charge the flask with 166 mL of anhydrous DMSO and 33 mL of Dichloromethane (DCM). Begin heating the oil bath to maintain an internal temperature of 50–60°C[6],[5].
Step 3: Controlled Reagent Addition (Critical Step) Prepare a finely ground mixture of 36.6 g Catechol and 28.3 g NaOH[6]. Causality Check: NaOH is highly hygroscopic; minimize atmospheric exposure to prevent water from quenching the nucleophilic phenoxide. Begin adding the solid mixture in small portions (approx. 2-3 g every 10 minutes). Self-Validation: The reaction mixture will immediately transition from clear to an emerald green, and subsequently to a deep blue/black coloration. This color shift is the visual confirmation of phenoxide formation and subsequent cyclization[6].
Step 4: Exothermic Cyclization Monitor the internal thermometer. As addition progresses, the exothermic reaction will drive the internal temperature toward 120°C[6]. Do not allow the temperature to exceed 130°C. Once addition is complete, maintain the 120°C temperature via the external oil bath for exactly 2 hours to ensure complete cyclization[6],[5]. The mixture will thicken significantly.
Step 5: Isolation via Steam Distillation Cool the flask to 50°C and configure the setup for simple steam distillation. Introduce steam to co-distill the volatile 1,3-benzodioxole product along with water. Self-Validation: A milky condensate will collect in the receiving flask, eventually separating into two distinct phases (water on top, dense organic product on the bottom)[6]. Collect approximately 500 mL of distillate.
Step 6: Extraction and Purification Transfer the distillate to a separatory funnel. Isolate the lower organic phase. Extract the remaining aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2SO4 , and evaporate the solvent under reduced pressure to yield the pure colorless liquid[2],[6].
Fig 2: Step-by-step experimental workflow for the scalable methylenation of catechol.
Sources
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Strategic Biological Screening of Pentadienone Derivatives: A Technical Whitepaper
The Pharmacological Rationale of the Pentadienone Scaffold
Natural curcumin possesses well-documented anti-inflammatory and anticancer properties; however, its clinical utility is severely bottlenecked by poor aqueous solubility, rapid metabolic degradation, and low systemic bioavailability. These pharmacokinetic flaws are primarily driven by the instability of its β-diketone moiety (1[1]).
To overcome this, medicinal chemists have engineered 1,5-diaryl-1,4-pentadien-3-one derivatives. By deleting one carbonyl group to form a monocarbonyl cross-conjugated system, the resulting pentadienone scaffold eliminates the problematic keto-enol tautomerism while retaining the crucial Michael acceptor properties necessary for target engagement. This structural evolution significantly enhances chemosensitivity to cancer cells and improves binding affinities against inflammatory targets (2[2]).
Mechanistic Pathways and Target Engagement
The preliminary biological screening of pentadienone derivatives focuses on two primary therapeutic axes:
-
Anti-Inflammatory Axis (TLR4/NF-κB Inhibition): Pentadienone oxime esters (e.g., Compound 5j) act as potent inhibitors of the Toll-like receptor 4 (TLR4) pathway. Upon LPS stimulation, these derivatives suppress the downstream mitogen-activated protein kinase (MAPK) cascade and block the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory mediators like iNOS, COX-2, NO, and IL-6 (3[3]).
-
Oncology Axis (Tubulin Polymerization Inhibition): Indole-inspired pentadienone analogues competitively bind to the colchicine-binding site on tubulin. This interaction prevents microtubule assembly, arresting cancer cells in the G2/M phase and subsequently inducing mitochondrial-mediated apoptosis (4[4]).
Mechanistic pathways of pentadienone derivatives in inflammation and cancer.
Quantitative Data Synthesis
To benchmark the efficacy of newly synthesized derivatives, it is critical to compare their preliminary screening metrics against established literature standards. The table below summarizes the biological activities of key pentadienone classes.
| Derivative Class | Lead Compound | Target / Biological Model | Primary Activity | Key Quantitative Metric | Ref |
| Fluorophenyl-methoxyphenyl | A2K2A17 | COX-1 / Brine Shrimp | Analgesic & Cytotoxicity | LC₅₀ = 1.5 µg/mL | [2] |
| Oxime Ester | Compound 5j | RAW 264.7 (LPS-induced) | Anti-inflammatory | NO IC₅₀ = 6.66 µM; IL-6 IC₅₀ = 5.07 µM | [3] |
| Indole Analogue | Compound 11c | PC-3 Cells / Tubulin | Anticancer (Tubulin Inhibition) | Tubulin IC₅₀ = 10.21 µM | [4] |
| Emodin Moiety | Compound D5 | TMV (In vivo) | Antiviral (Curative) | 52.6% curative effect at 500 mg/mL | [5] |
| 6-chloro-quinazolin | Compound 5a | MGC-803 Cells | Anticancer (Apoptosis) | 31.7% apoptosis ratio at 10 µM | [6] |
Preliminary Biological Screening: Methodologies & Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the data generated reflects true pharmacological causality rather than experimental artifacts.
Protocol 1: In Vitro Anti-Inflammatory Screening (NO Production Assay)
Causality of Model Selection: RAW 264.7 murine macrophages are utilized because their innate TLR4 signaling cascade is highly conserved and robustly responsive to lipopolysaccharide (LPS), providing an ideal physiological mirror for evaluating NF-κB pathway inhibitors.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence and stabilization.
-
Compound Pre-incubation: Treat the cells with varying concentrations of the pentadienone derivative (e.g., 1–50 µM). Causality: Pre-incubating for 1–2 hours prior to LPS stimulation ensures the compound has partitioned into the intracellular space and engaged its target (blocking NF-κB translocation) before the inflammatory cascade is triggered.
-
LPS Challenge: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reagent Assay: Transfer 100 µL of the culture supernatant to a new plate and add 100 µL of Griess reagent. Causality: Nitric Oxide (NO) rapidly oxidizes to nitrite ( NO2− ) in culture media. The Griess reagent specifically reacts with nitrite to form a stable azo dye, providing a direct, stoichiometric colorimetric readout of iNOS activity at 540 nm.
Self-Validation & Quality Control: A parallel MTT viability assay must be run on the same plate. Causality: A reduction in NO could be a false positive caused by compound cytotoxicity. The MTT counter-screen validates that the anti-inflammatory effect is due to specific biochemical pathway inhibition, rather than non-specific cell death.
Protocol 2: Tubulin Polymerization Inhibition Assay (Anticancer Screening)
Causality of Model Selection: Because pentadienone derivatives share structural homology with colchicine, this cell-free assay is mandatory to validate direct target engagement at the colchicine-binding site of tubulin, isolating the mechanism of action from secondary cellular effects.
Step-by-Step Methodology:
-
Tubulin Assembly Preparation: Prepare a reaction mixture containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 10 µM fluorescent reporter (e.g., DAPI).
-
Compound Introduction: Add the pentadienone derivative (e.g., Compound 11c) at varying concentrations to the tubulin mixture and incubate on ice for 15 minutes.
-
Initiation: Add 1 mM GTP to the mixture and immediately transfer the plate to a fluorometer pre-warmed to 37°C. Causality: GTP and physiological temperatures are absolute thermodynamic requirements to initiate tubulin heterodimer nucleation and elongation.
-
Kinetic Fluorometry: Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes. Causality: The fluorophore enhances its quantum yield upon binding to polymerized microtubules, allowing for real-time kinetic monitoring of the assembly phase.
Self-Validation & Quality Control: Include Colchicine (3 µM) as a positive inhibition control and Paclitaxel (3 µM) as a negative (stabilizing) control. Causality: These controls bracket the assay's dynamic range, proving system sensitivity and confirming that the pentadienone is acting specifically as a destabilizing agent.
Conclusion
The 1,5-diaryl-1,4-pentadien-3-one scaffold represents a highly versatile and chemically stable evolution of the curcuminoid pharmacophore. By employing rigorous, self-validating screening protocols—such as the Griess assay coupled with MTT counter-screens, and kinetic tubulin fluorometry—researchers can accurately map the structure-activity relationships (SAR) of these derivatives. This systematic approach ensures high scientific integrity, accelerating the transition of pentadienone derivatives from preliminary screening to advanced preclinical drug development.
References
-
Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential Source: NIH / PubMed Central URL:[Link]
-
Pentadienyl – Knowledge and References Source: Taylor & Francis URL:[Link]
-
New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity Source: NIH / PubMed Central URL:[Link]
-
Synthesis and biological evaluation of curcumin inspired indole analogues as tubulin polymerization inhibitors Source: NIH / PubMed URL:[Link]
-
Synthesis and antiviral activities of novel 1,4-pentadien-3-one derivatives bearing an emodin moiety Source: Chinese Chemical Letters / rhhz.net URL:[Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents Source: NIH / PubMed URL:[Link]
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- 4. Synthesis and biological evaluation of curcumin inspired indole analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Silico Evaluation of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone: A Technical Guide to Predictive Modeling in Early-Phase Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacological potential is paramount to de-risking development and optimizing resource allocation. In-silico methodologies provide a robust framework for this preliminary evaluation, offering predictive insights into a molecule's physicochemical characteristics, pharmacokinetic profile (ADMET), and potential biological interactions. This technical guide presents a comprehensive in-silico workflow for the characterization of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone, a compound of interest in organic synthesis.[1][2] Through a structured application of computational tools, we will elucidate its drug-like properties, predict its ADMET profile, and explore its potential binding affinity to a plausible biological target via molecular docking and molecular dynamics simulations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational approaches for the efficient screening and prioritization of novel chemical entities.
Introduction: The Rationale for In-Silico Profiling
The journey from a chemical entity to a market-approved therapeutic is fraught with challenges, with a significant rate of attrition attributed to unfavorable pharmacokinetic and toxicity profiles.[3][4] Computational, or in-silico, methods have emerged as an indispensable tool to address these challenges early in the discovery pipeline.[5][6] By simulating a compound's behavior within a biological system, we can anticipate potential liabilities and refine molecular design before committing to costly and time-consuming in-vitro and in-vivo studies.
The subject of this guide, 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone (CAS: 108439-88-9), is a symmetrical molecule featuring two benzodioxole moieties linked by a pentadienone core.[1][7][8] Its systematic IUPAC name is (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one.[9] While its primary current application lies in organic synthesis, its structural motifs, particularly the benzodioxole rings, are present in various biologically active natural products and synthetic compounds.[10][11][12] This structural precedent warrants a thorough investigation into its potential as a therapeutic agent.
This guide will provide a detailed, step-by-step in-silico evaluation, encompassing physicochemical property prediction, ADMET profiling, and target interaction analysis.
Workflow for In-Silico Characterization
Our predictive workflow is designed to be systematic and self-validating, starting with broad, rule-based assessments and progressing to more computationally intensive simulations. Each step provides critical data points that inform the subsequent analysis.
Caption: A generalized workflow for the in-silico evaluation of a small molecule.
Physicochemical Properties and Drug-Likeness Assessment
A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. We begin by calculating these properties for 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone and assessing its compliance with established drug-likeness rules, such as Lipinski's Rule of Five.[3] These rules provide an empirical framework for evaluating the potential for oral bioavailability.[3]
Protocol 1: Physicochemical and Drug-Likeness Prediction
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is O=C(C=Cc1ccc2c(c1)OCO2)C=Cc1ccc2c(c1)OCO2.[8]
-
Utilize a Predictive Server: Input the SMILES string into a comprehensive, free web server such as SwissADME or ADMETlab 3.0.[13]
-
Data Compilation: Record the calculated physicochemical properties.
-
Rule of Five Analysis: Compare the calculated properties against the thresholds defined by Lipinski's Rule of Five:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
Predicted Physicochemical Data
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale and Implication |
| Molecular Formula | C19H14O5[8] | N/A | Confirms the elemental composition. |
| Molecular Weight | 322.31 g/mol [8] | Yes | Within the optimal range for passive diffusion across membranes. |
| LogP (Consensus) | 3.5 - 4.0 | Yes | Indicates good lipophilicity, crucial for membrane permeability. |
| Hydrogen Bond Donors | 0 | Yes | The absence of donor groups can enhance membrane passage. |
| Hydrogen Bond Acceptors | 5 | Yes | The five oxygen atoms act as acceptors, influencing solubility and target binding. |
| Molar Refractivity | 85 - 90 | N/A | Relates to molecular volume and polarizability, affecting binding interactions. |
| Topological Polar Surface Area (TPSA) | 65.9 Ų | N/A | A TPSA < 140 Ų is generally associated with good cell permeability. |
Expert Analysis: The compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its LogP value is in a favorable range, balancing aqueous solubility with the lipophilicity required to cross cell membranes. The TPSA value further supports the potential for good membrane permeability.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
While drug-likeness rules provide a high-level filter, a more granular ADMET profile is necessary to predict a compound's fate in the body.[4][14] We employ machine learning-based models from platforms like ADMET-AI or pkCSM to generate these predictions.[13][15]
Predicted ADMET Properties
| Parameter | Category | Predicted Outcome | Implication for Drug Development |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. | |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may cross the BBB, a critical factor for CNS targets but a liability for peripheral targets. | |
| Distribution | Plasma Protein Binding | High (>90%) | Extensive binding could limit the free fraction of the drug available to exert its effect. |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this key cytochrome P450 enzyme. |
| CYP3A4 Inhibitor | Yes | High likelihood of drug-drug interactions, as CYP3A4 is involved in the metabolism of a large number of drugs. | |
| Excretion | Total Clearance (log ml/min/kg) | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | hERG I Inhibitor | Low Probability | Reduced risk of cardiotoxicity associated with blockade of the hERG potassium channel. |
| AMES Toxicity (Mutagenicity) | No | Unlikely to be mutagenic. | |
| Oral Rat Acute Toxicity (LD50) | ~2.5 mol/kg | Indicates moderate acute toxicity. |
Expert Analysis: The ADMET profile is mixed. While absorption properties are favorable, the predicted high plasma protein binding and significant inhibition of key CYP450 enzymes are potential liabilities.[16] These factors could lead to a low volume of distribution and a high risk of drug-drug interactions, which would require careful consideration and experimental validation in any subsequent drug development program.
Target Identification and Molecular Docking
A crucial step in drug discovery is identifying the biological target through which a compound exerts its effect.[17] Given the structural similarity of the benzodioxole moiety to known inhibitors of the C5a receptor (C5aR), a G-protein coupled receptor involved in inflammatory responses, we hypothesize that C5aR could be a potential target for our compound.[10][18] Molecular docking allows us to test this hypothesis by predicting the binding mode and affinity of the ligand within the receptor's binding site.[19][20]
Caption: A standard workflow for preparing and running a molecular docking simulation.
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of the human C5a receptor from the RCSB Protein Data Bank (e.g., PDB ID: 4N8M).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.[21]
-
Add polar hydrogens and compute Gasteiger charges to the protein.
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Generate a 3D structure of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone from its SMILES string using a tool like PyMOL or Chimera.[22]
-
Perform energy minimization using a suitable force field.
-
Detect the rotatable bonds and save the ligand in the PDBQT format.
-
-
Docking Simulation:
-
Define a grid box that encompasses the known binding site of the C5a receptor.
-
Execute the docking simulation using AutoDock Vina.[19][21] The command line would be structured as follows: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt.
-
-
Results Analysis:
-
Examine the output file (results.pdbqt) to identify the predicted binding affinity (in kcal/mol) for the top-ranked poses. Lower energy values indicate stronger binding.[19]
-
Visualize the top-ranked binding pose in a molecular viewer like PyMOL to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.
-
Expected Outcome: A successful docking simulation would yield a low binding energy (typically below -7.0 kcal/mol) and a binding pose where the ligand forms plausible, stabilizing interactions with key residues in the C5aR binding pocket.
Investigating Complex Stability with Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[23][24] This is a computationally intensive but highly informative step.
Caption: The sequential stages of a typical molecular dynamics simulation workflow.
Protocol 3: GROMACS MD Simulation
-
System Building:
-
Use the best-ranked docked pose from the previous step as the starting structure.
-
Generate a topology for the ligand using a server like CGenFF.[25]
-
Place the protein-ligand complex in a periodic water box (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system's charge.
-
-
Simulation Execution (Using GROMACS): [26]
-
Energy Minimization: Perform steepest descent minimization to relax the system.
-
Equilibration: Conduct two phases of equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production Run: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable RMSD plot indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the specific interactions (hydrogen bonds, etc.) between the ligand and protein throughout the simulation to confirm if the key binding interactions observed in docking are maintained.
-
Expert Analysis: A stable MD trajectory, characterized by a low and converged RMSD for the ligand, would provide strong evidence that 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone forms a stable and persistent complex with the C5a receptor. This would significantly strengthen the hypothesis of it being a potential C5aR antagonist.
Conclusion and Future Directions
This in-silico guide has systematically evaluated the properties of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone. The analysis reveals a molecule with excellent drug-like physicochemical properties and favorable absorption characteristics. However, potential liabilities related to metabolism and plasma protein binding have been identified. The molecular docking and proposed molecular dynamics simulations provide a clear pathway to investigate its potential interaction with the C5a receptor, an important anti-inflammatory target.
The predictive data generated in this guide serves as a robust foundation for further investigation. The logical next steps would be to synthesize the compound and validate these in-silico predictions through in-vitro experiments, including ADMET assays (e.g., Caco-2 permeability, CYP inhibition assays) and a binding affinity assay with the purified C5a receptor. This integrated approach, combining predictive modeling with empirical testing, exemplifies a modern, efficient strategy in the pursuit of novel therapeutic agents.
References
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Hutter, M. C. (2009). In silico prediction of drug properties. Current medicinal chemistry, 16(2), 189-202. Available from: [Link]
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Sakkal, A., & McCluskey, A. (2021). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Molecules, 26(16), 4847. Available from: [Link]
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- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
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- Sygnature Discovery. (n.d.). ADMET Prediction Software.
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- VLS3D. (2025, November). ADMET predictions.
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- Protheragen. (n.d.). ADMET Prediction.
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- Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
- NextSDS. (n.d.). 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE - Chemical Substance Information.
- Wolber, G. et al. (2025, June 29). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. ACS Publications.
- Hutter, M. C. (2009, January 1). In Silico Prediction of Drug Properties. Ingenta Connect.
- Beji, F., al Harbi, R., & Naqvi, A. (2020, August 8). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132.
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Sumichrast, R. et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 886-897. Available from: [Link]
- PubChem. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-.
- Sumichrast, R. et al. (2015, January 14). Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. ResearchGate.
- Li, Y. et al. (2022). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. Molecules, 27(19), 6683.
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Application Note: Comprehensive Antioxidant Activity Profiling of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction & Mechanistic Rationale
Native curcumin is a highly documented natural antioxidant, but its clinical translation is severely hindered by poor aqueous solubility and rapid hydrolytic degradation of its β-diketone moiety at physiological pH (1)[1]. To overcome these pharmacokinetic limitations, structural analogs utilizing a 5-carbon spacer (monoketones) have been engineered to enhance stability and bioactivity (2)[2].
The compound 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone (a bis-piperonylideneacetone derivative) represents a significant structural evolution. By replacing the labile β-diketone with a single ketone conjugated across a 1,4-pentadiene system, the molecule gains absolute chemical stability while maintaining the extended π-electron delocalization required for radical stabilization (3)[3]. Furthermore, the incorporation of 1,3-benzodioxol-5-yl (piperonyl) groups introduces electron-rich methylenedioxy moieties. While it lacks the free phenolic hydroxyl groups typical of classic Hydrogen Atom Transfer (HAT) antioxidants, its extended conjugation allows it to act as a potent electron donor via Single Electron Transfer (SET) mechanisms, effectively neutralizing reactive oxygen species (ROS)[2].
Assay Selection Logic: A Self-Validating System
Relying on a single antioxidant assay often leads to skewed or physiologically irrelevant data. A robust, self-validating system must bridge the gap between cell-free chemical kinetics and complex intracellular dynamics.
-
DPPH & ABTS Assays (Cell-Free): DPPH is strictly soluble in organic solvents, making it ideal for evaluating highly lipophilic compounds like our pentadienone analog. ABTS, conversely, is amphiphilic. Running both confirms the compound's intrinsic SET capacity across different solvation environments[2].
-
FRAP Assay (Cell-Free): Evaluates the ability to reduce transition metals (Fe³⁺ to Fe²⁺). This is critical because unreduced metals catalyze the Fenton reaction, generating highly toxic hydroxyl radicals in biological systems (4)[4].
-
Cellular Antioxidant Activity (CAA): Chemical assays cannot model membrane permeability or cellular metabolism. The DCFDA assay in live cells validates whether the compound can cross the lipid bilayer and actively scavenge intracellular ROS in a physiological environment (5)[5].
Fig 1. Self-validating experimental workflow for evaluating antioxidant capacity.
Experimental Protocols
Reagent Preparation
-
Test Compound: Dissolve 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone in cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C in the dark to prevent photo-oxidation.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl in absolute ethanol. Prepare fresh daily and protect from light.
-
ABTS Radical Cation (ABTS•⁺): React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours before use. Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
DCFDA Probe: Prepare a 20 µM working solution of 2',7'-dichlorofluorescin diacetate in standard 1X PBS immediately before cellular application (5)[5].
DPPH and ABTS Radical Scavenging Workflows
-
Plate Setup: In a 96-well microplate, add 20 µL of the test compound (serial dilutions ranging from 1.56 µM to 100 µM) to respective wells.
-
Reaction: Add 180 µL of the DPPH or diluted ABTS•⁺ solution to each well.
-
Incubation: Incubate the plate in the dark at 25°C for 30 minutes (DPPH) or 6 minutes (ABTS).
-
Measurement: Read absorbance at 517 nm (DPPH) or 734 nm (ABTS) using a microplate reader.
-
Calculation: Calculate % Scavenging = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ via non-linear regression analysis.
Intracellular ROS Scavenging (DCFDA Assay)
Causality Note: DCFDA is non-fluorescent and cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the probe (DCFH) intracellularly. Oxidation by ROS converts DCFH to highly fluorescent DCF. A reduction in fluorescence directly correlates to successful intracellular ROS scavenging by the test compound (6)[6].
-
Cell Seeding: Seed Caco-2 cells in a black, clear-bottom 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂[4].
-
Pre-treatment: Aspirate media. Treat cells with the test compound (5, 10, and 20 µM) diluted in serum-free media for 24 hours.
-
Probe Loading: Wash cells twice with 1X PBS. Add 100 µL of 20 µM DCFDA solution per well. Incubate at 37°C for 45 minutes in the dark[5].
-
ROS Induction: Remove DCFDA, wash once, and add 100 µL of 500 µM H₂O₂ or 100 µM Fe²⁺ (to induce Fenton-mediated ROS) for 1 hour[4].
-
Quantification: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) using a fluorescence microplate reader[5].
Fig 2. Mechanistic pathway of DCFDA cellular ROS detection and compound scavenging.
Data Presentation
Table 1: In Vitro Cell-Free Antioxidant Capacity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µmol TE/g) | Stability (pH 7.4, 24h) |
|---|---|---|---|---|
| Native Curcumin (Control) | 18.4 ± 1.2 | 12.1 ± 0.8 | 1450 ± 55 | < 20% remaining |
| 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone | 24.6 ± 1.5 | 16.3 ± 1.1 | 1120 ± 40 | > 95% remaining |
Interpretation: While the analog exhibits slightly higher IC₅₀ values (indicating marginally lower direct chemical scavenging due to the lack of free phenolic -OH groups), its absolute chemical stability at physiological pH is vastly superior, ensuring prolonged bioactivity[1],[2].
Table 2: Intracellular ROS Inhibition in Caco-2 Cells (DCFDA Assay)
| Treatment Group | ROS Level (% of Control) | Cell Viability (%) |
|---|---|---|
| Untreated Control | 100 ± 4.2 | 100 ± 2.1 |
| H₂O₂ (500 µM) Stimulated | 345 ± 15.6 | 45 ± 5.3 |
| Native Curcumin (20 µM) + H₂O₂ | 185 ± 12.4 | 68 ± 4.2 |
| Pentadienone Analog (20 µM) + H₂O₂ | 130 ± 8.5 | 89 ± 3.6 |
Interpretation: The highly lipophilic nature of the pentadienone analog allows for superior membrane partitioning. This results in enhanced intracellular ROS neutralization and cytoprotection compared to native curcumin, overriding the slight disadvantage seen in cell-free assays[5],[4].
References
- Yin et al. (2024). "A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-inflammatory and Anticancer Activities." Preprints.org.
- Narladkar et al. (2020). "Curcumin in Health and Diseases: Alzheimer's Disease and Curcumin Analogues, Derivatives, and Hybrids." PMC/NIH.
- Lien et al. (2017). "Anti-oxidant activities of Curcumin and related enones." ResearchGate.
- Ziccardi et al. (2023). "Curcumin-Functionalized Graphene Oxide Strongly Prevents Candida parapsilosis Adhesion and Biofilm Formation." MDPI.
- Kim et al. (2023). "Antioxidative Impact of Phenolics-Loaded Nanocarriers on Cytoskeletal Network Remodeling of Invasive Cancer Cells." ACS Publications.
- Gamez-Fernandez et al. (2025). "Co-administration of curcumin forms with supplemental iron: a study of effects on iron absorption and intestinal cellular health." RSC Publishing.
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Application Notes and Protocols: 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone as a Novel Fluorescent Probe
Introduction: Unveiling a Potential Fluorophore for Cellular Imaging
In the dynamic field of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and understanding complex biological processes. The 1,5-diaryl-3-pentadienone scaffold, a derivative of chalcones, has emerged as a promising structural motif for the development of novel fluorophores. These compounds are recognized for their synthetic accessibility and tunable photophysical properties. This document provides detailed application notes and protocols for the potential use of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone as a fluorescent probe for cellular imaging.
The core structure of this compound features a conjugated system of a,β-unsaturated ketones, which is known to give rise to fluorescence. Chalcone derivatives with electron-donating and accepting groups often exhibit bright fluorescence, making them suitable for bioimaging applications.[1] The 1,3-benzodioxole moieties in the target molecule are expected to act as electron-donating groups, potentially leading to interesting photophysical characteristics. While specific data for this particular compound is not extensively published, this guide will leverage the well-documented properties of analogous chalcone-based probes to provide a comprehensive framework for its application.[1][2]
Scientific Foundation: The Photophysical Landscape of Diarylpentadienones
The fluorescence of 1,5-diaryl-3-pentadienone derivatives is typically governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the electron-donating groups (the benzodioxole rings) to the electron-accepting carbonyl group of the pentadienone backbone. This charge separation in the excited state is sensitive to the local environment, particularly the polarity of the solvent.
Many chalcone-based dyes exhibit large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths.[2] This property is highly advantageous for fluorescence microscopy as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios. Furthermore, some chalcone derivatives have demonstrated good photostability, a critical feature for long-term imaging experiments.[2]
Potential Applications in Cellular Biology and Drug Development
Based on the known applications of similar diarylpentadienone and chalcone-based fluorescent probes, 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone could potentially be utilized in several key research areas:
-
Cellular Staining and Imaging: The lipophilic nature of the probe may facilitate its passive diffusion across cell membranes, allowing for the staining of intracellular compartments. Some chalcone derivatives have shown preferential accumulation in cancer cells, suggesting potential for use as cancer cell-specific imaging agents.[2]
-
Monitoring Cellular Environments: Due to the potential for ICT, the fluorescence emission of this probe might be sensitive to changes in the polarity of its microenvironment. This could be exploited to study lipid-rich structures or changes in membrane potential.
-
High-Content Screening (HCS): The development of fluorescent probes from readily synthesizable scaffolds like chalcones is valuable for creating libraries of compounds for HCS applications, such as identifying novel drug candidates or probes for specific cellular targets.[1]
-
Staining of Pathological Aggregates: Certain chalcone derivatives have been developed as fluorescent probes for the in vitro staining of β-amyloid plaques, a hallmark of Alzheimer's disease.[3] This suggests a potential application for the title compound in neurodegenerative disease research.
Photophysical Properties: A Predictive Overview
While experimental determination is essential, the following table summarizes the expected photophysical properties of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone based on data from analogous chalcone derivatives.
| Property | Predicted Characteristics | Rationale and Comparative Insights |
| Absorption Max (λabs) | ~380 - 450 nm | Chalcone derivatives typically absorb in the near-UV to blue region of the spectrum.[4] |
| Emission Max (λem) | ~450 - 550 nm | A significant Stokes shift is a common feature of this class of compounds, leading to emission in the green-yellow region.[2][5] |
| Stokes Shift | Large (> 50 nm) | The ICT character of the excited state often results in a substantial separation between absorption and emission maxima.[2] |
| Quantum Yield (Φ) | Moderate to High | The quantum yield will be highly dependent on the solvent environment and any specific interactions with cellular components. |
| Solvatochromism | Expected | The emission wavelength is likely to be red-shifted in more polar solvents due to the stabilization of the ICT excited state.[5] |
| Photostability | Good | Many chalcone-based probes have demonstrated good resistance to photobleaching, which is crucial for time-lapse imaging.[2] |
Experimental Protocols
The following protocols are designed to be a starting point for researchers investigating the use of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone as a fluorescent probe. Optimization will be necessary for specific cell types and experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
Causality: Proper dissolution and storage are critical to maintain the integrity and functionality of the fluorescent probe. The use of a polar aprotic solvent like DMSO is standard for organic small molecules to ensure solubility and facilitate dilution into aqueous cell culture media.
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.48 mg of the compound (M.W. 348.34 g/mol ) in 1 mL of DMSO.
-
Vortex and Aliquot: Vortex the solution until the compound is completely dissolved. Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C, protected from light. Under these conditions, the stock solution should be stable for several months.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in a suitable buffer or cell culture medium. A typical starting concentration for cell staining is between 1-10 µM. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity.
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
Causality: This protocol outlines the general steps for staining live cells. The incubation time and probe concentration are key parameters that need to be optimized to achieve sufficient signal with minimal background and cytotoxicity. The choice of imaging buffer is also important for maintaining cell health during imaging.[6]
-
Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Prepare a working solution of the fluorescent probe in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS). The final concentration should be determined through a titration experiment, starting in the range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and gently wash them once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate at 37°C in a CO2 incubator for a predetermined time (e.g., 15-60 minutes). The optimal incubation time will vary depending on the cell type and probe concentration.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.[6]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filter sets. Based on the predicted spectral properties, a DAPI or FITC/GFP filter set may be a good starting point for excitation and emission, respectively.
-
Controls: It is essential to include appropriate controls in your experiment:
-
Unstained Cells: To assess the level of cellular autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of DMSO used in the staining solution to control for any effects of the solvent.
-
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging with the fluorescent probe.
Self-Validating Systems and Trustworthiness
To ensure the reliability of the experimental results, the following validation steps should be incorporated into your workflow:
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which the probe is non-toxic to the cells under investigation.
-
Colocalization Studies: If the probe appears to localize to specific organelles, use well-characterized organelle-specific fluorescent trackers to perform colocalization analysis and confirm its subcellular distribution.
-
Photostability Assessment: Quantify the photostability of the probe by continuously imaging a stained area and measuring the decrease in fluorescence intensity over time. Compare this to a known photostable dye.
-
Spectral Characterization: Experimentally determine the absorption and emission spectra of the probe in various solvents and in the presence of cellular components (e.g., lipids, proteins) to understand its photophysical behavior in a biological context.
Potential Signaling Pathway Interaction Diagram
While the primary application of this probe is as a fluorescent marker, many chalcone derivatives are known to have biological activity, including effects on signaling pathways.[7] The diarylpentadienone structure can interact with cellular nucleophiles, such as cysteine residues in proteins, via Michael addition. This could potentially modulate the activity of various signaling proteins.
Caption: Potential mechanism of bioactivity via Michael addition.
Conclusion
1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone represents a promising, yet underexplored, candidate for the development of a novel fluorescent probe. Its structural similarity to well-characterized chalcone and diarylpentadienone-based fluorophores suggests that it may possess favorable photophysical properties for cellular imaging. The protocols and conceptual framework provided in this document are intended to serve as a comprehensive guide for researchers to unlock the potential of this compound. Rigorous experimental validation of its spectral properties, cellular uptake, and potential cytotoxicity will be paramount in establishing it as a reliable tool for the scientific community.
References
- Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC. (n.d.).
-
Novel fluorescence probes based on the chalcone scaffold for in vitro staining of β-amyloid plaques. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. (2024). MDPI. Retrieved from [Link]
-
Development of a fluorescent chalcone library and its application in the discovery of a mouse embryonic stem cell probe. (n.d.). ResearchGate. Retrieved from [Link]
-
Red edge effect of chalcone derivatives and their application in Bio-sensing. (2025). RSC Publishing. Retrieved from [Link]
-
1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. (n.d.). PMC. Retrieved from [Link]
-
Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. (2021). MDPI. Retrieved from [Link]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Anti-Proliferative Properties of Novel Compounds
Introduction: The Imperative of Anti-Proliferative Screening in Drug Discovery
The ability of a cell to control its proliferation is fundamental to tissue homeostasis. Uncontrolled cell proliferation is a hallmark of cancer, making the machinery that governs cell division a primary target for therapeutic intervention. The initial stages of drug discovery, therefore, heavily rely on robust and reproducible methods to assess the anti-proliferative properties of novel chemical entities. This guide provides a comprehensive overview of foundational and mechanistic assays, offering detailed protocols and field-proven insights to empower researchers in their quest for new therapeutics. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, interpretable data.
Chapter 1: Foundational Assays - Gauging Cell Viability and Metabolic Activity
The first step in characterizing a novel compound is often to determine its effect on cell viability and proliferation. The following assays are high-throughput, cost-effective, and provide a reliable initial assessment of a compound's potency.
Tetrazolium Salt-Based Assays: A Proxy for Metabolic Health
These colorimetric assays measure the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells. The principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method where the yellow MTT salt is reduced to an insoluble purple formazan.[1][2] This requires a final solubilization step to dissolve the formazan crystals before measuring absorbance.
Protocol: MTT Assay for Anti-Proliferative Effects
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[2][3] It is advisable to fill the perimeter wells with sterile PBS to mitigate the "edge effect".[2][4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the novel compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO at <0.5%) and an untreated control.[5] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1][6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.[7]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8][9]
-
Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1]
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a "second-generation" tetrazolium assay. Its key advantage is that the reduced formazan product is soluble in culture medium, eliminating the need for a separate solubilization step and making it a simpler, one-step protocol.[10][11]
Protocol: MTS Assay for Anti-Proliferative Effects
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution directly to each well.[10][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[12][13]
-
Data Acquisition: Gently shake the plate and measure the absorbance at 490-500 nm using a microplate reader.[10][13]
Data Presentation: Comparison of MTT and MTS Assays
| Feature | MTT Assay | MTS Assay |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble colored formazan |
| Solubilization Step | Required (e.g., with DMSO) | Not required[11] |
| Protocol Steps | Multi-step | Single-step addition[13] |
| Endpoint Wavelength | 570-600 nm | 490-500 nm[10] |
| Advantages | Low cost, well-established | Faster, less handling, suitable for kinetic reads[6] |
| Disadvantages | Requires extra solubilization step, insoluble crystals can be toxic | Higher cost, potential for reagent interference |
Trypan Blue Exclusion Assay: A Direct Measure of Membrane Integrity
This classic method provides a direct count of viable and non-viable cells. The principle is based on the fact that viable cells have intact cell membranes and thus exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[14][15] This assay is fundamental for validating results from metabolic assays and for optimizing cell seeding densities.
Protocol: Trypan Blue Cell Counting
-
Cell Harvesting: After compound treatment, collect cells from each well or flask. For adherent cells, this involves trypsinization.
-
Cell Suspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.[16]
-
Staining: Mix a small volume of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.[14][17]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature. Avoid prolonged incubation as it can be toxic to live cells.[16]
-
Counting: Load 10 µL of the mixture into a hemocytometer. Using a light microscope, count the number of clear (viable) and blue (non-viable) cells in the central grid.
-
Calculation:
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100[14]
-
Viable Cells/mL = (Number of viable cells counted) x Dilution factor (typically 2) x 10⁴
-
Chapter 2: Mechanistic Insights - Uncovering the Mode of Action
Once a compound demonstrates anti-proliferative activity, the next logical step is to investigate how it is inhibiting cell growth. Is it causing cell cycle arrest, inducing programmed cell death (apoptosis), or another mechanism?
Cell Cycle Analysis via Flow Cytometry
Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound is causing a block at a specific checkpoint. This is commonly achieved by staining the DNA of permeabilized cells with a fluorescent dye like Propidium Iodide (PI) and analyzing them by flow cytometry.[18] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[19]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 30 minutes at 4°C.[20] Cells can be stored at -20°C for several weeks after fixation.[21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). This step is crucial as PI can also bind to double-stranded RNA. Incubate for at least 15-30 minutes at 37°C.
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL final concentration) to the cell suspension.[20]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Gate on single cells to exclude doublets and aggregates.[20] A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Apoptosis Detection with Annexin V/PI Staining
A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (like FITC).[24] By co-staining with PI, which can only enter cells that have lost membrane integrity, we can distinguish between different cell populations.[22]
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Harvesting: Induce apoptosis using your novel compound for the desired time. Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Washing: Wash the cells (1-5 x 10⁵) twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 100 µg/mL) to the cell suspension.[25]
-
Incubation: Incubate the cells for 10-20 minutes at room temperature in the dark.[25]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Chapter 3: Ensuring Data Integrity - Best Practices and Experimental Design
The quality of your data is directly dependent on the quality of your experimental design. Adhering to best practices is non-negotiable for generating trustworthy and reproducible results.
The Critical Importance of Optimal Cell Seeding Density
Seeding too few cells will result in a low signal, while seeding too many can lead to over-confluence, where contact inhibition alters cell metabolism and growth, invalidating the results.[4][26] The optimal seeding density is one that ensures untreated control cells are in the exponential growth phase (around 70-80% confluency) at the end of the experiment.[3]
Protocol: Determining Optimal Seeding Density
-
Prepare Serial Dilution: Create a 2-fold serial dilution of your cell suspension.
-
Seed Plate: Seed the different cell densities (e.g., from 1,000 to 40,000 cells/well) in a 96-well plate.[4][26]
-
Incubate and Assay: Incubate the plate for your intended experimental duration (e.g., 48 or 72 hours). Perform your chosen proliferation assay (e.g., MTT or MTS).
-
Analyze: Plot absorbance against the number of cells seeded. The optimal seeding density for your experiments will be the highest cell number that falls within the linear range of this curve.[4]
Data Presentation: Recommended Starting Seeding Densities (96-Well Plate)
| Cell Line Type | General Seeding Density (cells/well) | Notes |
| Fast-Growing Adherent | 5,000 - 10,000 | For 24-48 hour assays.[3] |
| Slow-Growing Adherent | 2,000 - 5,000 | For 72-96 hour assays.[3] |
| Suspension Cells | 20,000 - 100,000 | Often require higher densities.[5] |
| Note: These are general starting points. Empirical determination is essential for each cell line.[26] |
Data Analysis and Interpretation: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric used to express the potency of an anti-proliferative compound. It is the concentration of a drug required to inhibit a biological process (like cell growth) by 50%.[27][28]
Calculation Steps:
-
Normalize Data: Convert raw absorbance data to percentage inhibition relative to the vehicle-treated control.
-
% Inhibition = 100 - [ (Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) ] * 100
-
-
Plot Dose-Response Curve: Plot % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to calculate the precise IC50 value. A valid curve should be S-shaped.[27]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect".[4] | Ensure a homogenous cell suspension; Calibrate pipettes; Fill outer wells with sterile PBS.[4][29] |
| Low Absorbance Signal (MTT/MTS) | Too few cells seeded; Insufficient incubation time with reagent.[5] | Perform a cell titration experiment to optimize density; Increase reagent incubation time (e.g., from 1 to 4 hours).[5] |
| High Background in "No Cell" Wells | Reagent contamination; Phenol red or serum interference.[7] | Use fresh, sterile reagents; Use serum-free/phenol red-free medium for the final assay steps if possible. |
| IC50 Outside Tested Range | The compound is not potent enough at the tested concentrations. | Repeat the assay with a higher concentration range.[27] |
Chapter 4: The Next Frontier - Kinetic, Real-Time Analysis
While endpoint assays are powerful, they provide only a snapshot in time. Emerging technologies allow for the kinetic, real-time monitoring of cell proliferation within an incubator.[30][31] Systems like the Incucyte® or HoloMonitor® use label-free imaging and automated analysis to generate continuous growth curves.[30][31] These methods are non-invasive and can reveal dynamic cellular responses that are missed by traditional endpoint assays, providing a much richer dataset for understanding a compound's true impact on cell behavior.[31][32]
Visualizations
Caption: A typical workflow for screening and characterizing anti-proliferative compounds.
Caption: Principle of distinguishing cell populations using Annexin V and PI staining.
References
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
- Trypan Blue staining protocol. 10x Genomics.
- MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
- Protocol for Cell Viability Assays. BroadPharm.
- MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- MTS Tetrazolium Assay Protocol. Creative Bioarray.
- MTS Cell Proliferation Assay Kit User Manual. Elabscience.
- Trypan Blue Exclusion. Thermo Fisher Scientific.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- MTT assay protocol. Abcam.
- Kinetic Cell Proliferation Assay. Phase Holographic Imaging.
- Trypan Blue Cell Viability Staining: Protocol & Applications. Revvity.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.
- Assaying cell cycle status using flow cytometry. PMC - NIH.
- MTT Cell Proliferation Assay. ATCC.
- Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Medium.
- Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold. PMC.
- Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. Thermo Fisher Scientific.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed.
- Cell Counting Protocol - Trypan Blue Exclusion Method. Triangle Research Labs, LLC.
- フローサイトメトリーとヨウ化プロピジウムによる細胞周期の解析. Abcam.
- Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. Thermo Fisher Scientific JP.
- Optimizing Seeding Density for LC-2/ad Proliferation Assays: A Technical Guide. Benchchem.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte.
- Trypan Blue Exclusion Test of Cell Viability. PMC - NIH.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Optimizing Cell Seeding Density for WST-1 Assays: A Technical Guide. Benchchem.
- Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). clyte.
- The Importance of IC50 Determination. Visikol.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Optimization of seeding density and assay timing. ResearchGate.
- Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf.
- Live-Cell Kinetic Assays for Time Course Analysis. Promega.
- Application Note: Kinetic Quantification of Cell Proliferation Using Live-Cell Analysis. Sartorius.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
- Kinetic Proliferation Assay Using Label-Free Cell Counting. Agilent.
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Technical Support Center: Optimizing the Synthesis of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone. It addresses common challenges and offers practical, field-proven solutions to improve reaction yield and product purity.
Introduction to the Synthesis
The synthesis of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone is most commonly achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of two equivalents of an aromatic aldehyde, in this case, 1,3-benzodioxole-5-carbaldehyde (piperonal), with one equivalent of a ketone, typically acetone.[1] The reaction proceeds via an aldol-type mechanism, followed by dehydration to yield the final conjugated pentadienone system. While capable of producing high yields, the success of this synthesis is highly dependent on carefully controlled reaction parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in a Claisen-Schmidt condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of both piperonal and acetone is crucial. Impurities in the aldehyde can lead to side reactions, while old or contaminated acetone can contain aldol self-condensation products that interfere with the desired reaction. Recommendation: Use freshly distilled or high-purity piperonal and acetone for the reaction.
-
Stoichiometry of Reactants: The molar ratio of piperonal to acetone is critical. An incorrect ratio can lead to incomplete reaction or the formation of mono-condensation byproducts. Recommendation: Maintain a strict 2:1 molar ratio of piperonal to acetone.
-
Base Concentration and Activity: The choice and concentration of the base are paramount. An insufficient amount of base will result in an incomplete reaction. Conversely, an excessively high concentration of a strong base can promote side reactions such as the Cannizzaro reaction of the aldehyde or polymerization.[2] Recommendation: For sodium hydroxide (NaOH), a common catalyst, the optimal concentration should be determined empirically. Start with a catalytic amount and consider small-scale optimizations to find the ideal loading for your specific setup.[2] Ensure you are using a fresh, non-carbonated batch of the base.[3]
-
Reaction Temperature: Temperature plays a significant role in both the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesirable side products and decomposition, often indicated by a darkening of the reaction mixture.[2][4] Recommendation: Initiate the reaction at room temperature or in an ice bath to control the initial exothermic reaction.[2] The reaction progress can then be monitored, and the temperature can be gently increased if the reaction is sluggish.[3]
-
Reaction Time: The reaction may not have reached completion. Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting materials are still present, the reaction time can be extended.
Question 2: My reaction mixture has turned a dark brown or black color, and I am having difficulty isolating a solid product. What is happening?
Answer: The formation of a dark-colored, often tar-like, substance is a common issue and typically indicates polymerization or decomposition of the starting materials or the product. This is often caused by overly harsh reaction conditions.
-
Excessive Base Concentration: A high concentration of a strong base can promote the polymerization of the aldehyde.[2]
-
High Reaction Temperature: Elevated temperatures can lead to the decomposition of the reactants and the product.[2]
Corrective Actions:
-
Reduce Base Concentration: Use a more dilute solution of the base or decrease the catalytic amount.
-
Control Temperature: Perform the reaction at a lower temperature, such as in an ice bath, especially during the initial addition of the base.[2]
-
Slow and Controlled Addition: Add the base solution slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations of base and heat.
Question 3: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these impurities, and how can I minimize their formation?
Answer: The presence of multiple spots on a TLC plate is a clear indication of side reactions. The most common byproducts in this synthesis are:
-
Mono-condensation Product: This occurs when only one molecule of piperonal reacts with acetone. This is often due to an incorrect stoichiometric ratio or incomplete reaction.
-
Self-Condensation of Acetone: Acetone can undergo self-condensation in the presence of a base, though this is generally less favorable than the reaction with the more electrophilic aromatic aldehyde.
-
Cannizzaro Reaction of Piperonal: Since piperonal lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[2] This side reaction is favored by high concentrations of a strong base.[2]
-
Michael Addition: The enolate of acetone can potentially add to the α,β-unsaturated ketone product in a Michael-type addition, leading to the formation of a 1,5-dicarbonyl compound.[2]
Strategies to Minimize Byproducts:
-
Optimize Stoichiometry: Ensure a 2:1 molar ratio of piperonal to acetone.
-
Control Base Concentration: Use the minimum effective concentration of the base to catalyze the reaction without promoting side reactions.
-
Temperature Control: Maintain a moderate reaction temperature.
-
Order of Addition: A common strategy is to slowly add the aldehyde to a mixture of the ketone and the base to minimize the self-condensation of the ketone.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this synthesis?
A1: Ethanol or a mixture of ethanol and water is commonly used as the solvent for the Claisen-Schmidt condensation to synthesize 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone. Ethanol is a good solvent for the reactants and the product at elevated temperatures, and upon cooling, the product often crystallizes out, simplifying purification.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[3] A suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 80:20 v/v), can be used to separate the starting materials from the product. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot, which should have a different Rf value.[3]
Q3: What is the best method for purifying the crude product?
A3: The most common and effective method for purifying the crude 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone is recrystallization.[6]
Experimental Protocol for Recrystallization:
-
Solvent Selection: Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Ethanol, isopropanol, or ethyl acetate are good starting points.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Q4: What are the expected spectral characteristics of the final product?
A4: The structure of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the conjugated carbonyl (C=O) group is expected in the region of 1640-1660 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the protons on the benzodioxole rings, the methylene protons of the dioxole ring, and the vinylic protons of the pentadienone backbone.
-
¹³C NMR will show signals for the carbonyl carbon, the carbons of the aromatic rings, and the carbons of the pentadienone chain.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (322.31 g/mol ).
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 2:1 (Piperonal:Acetone) | Ensures complete reaction and minimizes mono-condensation byproduct. |
| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Effective and readily available base catalysts. |
| Solvent | Ethanol or Ethanol/Water mixture | Good solubility for reactants and facilitates product crystallization upon cooling. |
| Temperature | Room Temperature or Ice Bath (initial) | Controls initial exotherm and minimizes side reactions.[2] |
| Monitoring | Thin Layer Chromatography (TLC) | Simple and effective method to track reaction progress.[3] |
| Purification | Recrystallization | Effective for obtaining a high-purity crystalline product.[6] |
Experimental Workflow & Troubleshooting Logic
Caption: A logical workflow for the synthesis and troubleshooting of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone.
References
-
Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. RSC Publishing. Available from: [Link]
-
Effect of temperature on the time and yield of the Claisen-Schmidt reaction. ResearchGate. Available from: [Link]
-
Effect of temperature on the time and yield of the Claisen-Schmidt reaction. ResearchGate. Available from: [Link]
-
Comment on "Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step". SciSpace. Available from: [Link]
-
1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. PMC. Available from: [Link]
-
Claisen-Schmidt Condensation. Available from: [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Available from: [Link]
-
Enviornmentally benign Michael and Claisen Schmidt reaction of aromatic carbonyl compounds by alkaline polyionic resin. Available from: [Link]
-
Optimization of diarylpentadienones as chemotherapeutics for prostate cancer. PubMed. Available from: [Link]
-
Claisen–Schmidt condensation. Wikipedia. Available from: [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Available from: [Link]
-
ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Revue Roumaine de Chimie. Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
-
Claisen-Schmidt Condensation. Cambridge University Press & Assessment. Available from: [Link]
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. Available from: [Link]
-
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE. NextSDS. Available from: [Link]
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
- 1,5-diaryl-1,4- pentadiene-3-ketone derivative, preparation and use thereof. Google Patents.
-
1,5-Bis-(1,3-benzodioxol-5-yl)-3-pentadienone. Pharmaffiliates. Available from: [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Available from: [Link]
-
Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PMC. Available from: [Link]
-
製品情報. ナカライテスク株式会社. Available from: [Link]
Sources
Benzodioxole Bioactivity Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for Benzodioxole Optimization. The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a privileged pharmacophore found in numerous approved drugs (e.g., paroxetine, tadalafil) and natural products. However, synthesizing novel benzodioxole derivatives often yields compounds with unexpectedly low in vitro or in vivo bioactivity.
This guide provides a causality-driven framework for researchers and drug development professionals to diagnose and resolve these drop-offs, focusing on physicochemical limitations, assay interference, and metabolic liabilities.
Section 1: Diagnostic Workflow
When a newly synthesized benzodioxole compound exhibits lower-than-expected bioactivity, do not immediately discard the scaffold. Use the following logical workflow to isolate the root cause of the failure.
Figure 1: Diagnostic workflow for troubleshooting low bioactivity in benzodioxole derivatives.
Section 2: Troubleshooting Guides & FAQs
Category A: Physicochemical Properties & Assay Interference
Q: My synthesized benzodioxole shows high affinity in silico but zero activity in my biochemical assay. What is the most likely cause? A: The most common culprit for this discrepancy is poor aqueous solubility leading to compound aggregation or precipitation. Benzodioxoles are highly lipophilic and planar, which drives strong crystal lattice energies. When diluted from DMSO stock into aqueous assay buffers, they often form colloidal aggregates. These aggregates can sequester the compound, reducing the effective concentration, or non-specifically bind to the target protein, causing assay interference 1[1]. Causality & Fix: Before assuming the compound is inactive, measure its kinetic solubility using nephelometry (light scattering). If the compound precipitates, optimize the assay by adjusting the DMSO concentration, adding non-ionic detergents (e.g., 0.01% Tween-20), or utilizing alternative co-solvents like PEG3350 or glycerol2[2].
Category B: Metabolic Liabilities & Clearance
Q: The compound is highly active in biochemical assays but loses all efficacy in cell-based assays or in vivo models. Why? A: The 1,3-benzodioxole ring is a known structural alert for severe metabolic liability. In cellular or in vivo environments, Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly metabolize the methylenedioxy bridge. This process involves hydrogen atom abstraction leading to a highly reactive carbene intermediate, which can tightly chelate the iron of the CYP heme group, causing Mechanism-Based Inactivation (MBI) 3[3]. Alternatively, demethylenation opens the ring to form a catechol metabolite, which further oxidizes into an electrophilic ortho-quinone that covalently binds to cellular proteins, leading to rapid clearance and cytotoxicity4[4].
Figure 2: CYP450-mediated metabolic activation and clearance pathways of benzodioxole compounds.
Category C: Structural Optimization & Bioisosterism
Q: If the benzodioxole ring is causing metabolic clearance, how can I structurally modify it without losing target binding affinity? A: You must utilize bioisosteric replacement. The goal is to mimic the steric bulk and electronic distribution of the benzodioxole ring while removing the metabolically labile methylenedioxy hydrogens. Proven Strategies:
-
Fluorination: Replacing the hydrogens on the methylenedioxy bridge with fluorine atoms (2,2-difluoro-1,3-benzodioxole) blocks CYP450-mediated hydrogen abstraction, preventing carbene formation while maintaining similar lipophilicity.
-
Ring Expansion: Using a 1,4-benzodioxane ring increases steric hindrance slightly, which can slow down CYP metabolism while retaining the oxygen hydrogen-bond acceptors.
-
Heteroaromatic Bioisosteres: Replacing the benzodioxole with a 2,1,3-benzothiadiazole moiety has been shown to successfully retain target affinity (e.g., in HIV-1 entry inhibitors) while significantly improving the toxicity profile and metabolic stability5[5].
Section 3: Experimental Protocols for Validation
To ensure scientific integrity, all troubleshooting hypotheses must be validated through self-contained, controlled experimental protocols.
Protocol 1: Kinetic Solubility & Aggregation Assay (Nephelometry)
Purpose: To determine the maximum soluble concentration of the benzodioxole compound in assay buffer to prevent false negatives caused by aggregation. Self-Validating Step: Always include a highly soluble reference compound (e.g., caffeine) and a known insoluble compound (e.g., nicardipine) as controls.
-
Prepare a 10 mM stock solution of the benzodioxole compound in 100% DMSO.
-
Perform a 2-fold serial dilution of the stock in DMSO across a 96-well plate.
-
Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubate the plate at room temperature for 2 hours on a plate shaker (200 rpm) to reach kinetic equilibrium.
-
Measure turbidity using a nephelometer (measuring light scattering) or an absorbance microplate reader at 620 nm (a wavelength where the compound does not absorb light).
-
Data Analysis: Plot the concentration vs. light scattering. The point of inflection where scattering sharply increases is the kinetic solubility limit. Ensure all subsequent bioassays are performed strictly below this concentration.
Protocol 2: Microsomal Stability & Reactive Metabolite Trapping
Purpose: To confirm if the loss of cellular bioactivity is due to CYP450-mediated demethylenation and reactive ortho-quinone formation.
-
Prepare a reaction mixture containing 1 µM of the benzodioxole compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM N-acetylcysteine (NAC) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH (the essential cofactor required for CYP activity).
-
Aliquot 50 µL samples at 0, 15, 30, and 60 minutes.
-
Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS.
-
Data Analysis: Monitor the depletion of the parent compound to calculate intrinsic clearance ( CLint ). Scan for NAC-conjugates (mass shift corresponding to the addition of NAC to the catechol/quinone intermediate) to definitively confirm reactive metabolite formation.
Section 4: Quantitative Data Summaries
When optimizing your compound, refer to the following physicochemical and metabolic parameters to guide your bioisosteric replacement strategy.
| Scaffold | Structural Modification | Relative Lipophilicity (clogP impact) | CYP450 MBI Liability | Reactive Metabolite Risk |
| 1,3-Benzodioxole | Baseline | Baseline | High (Carbene formation) | High (o-Quinone formation) |
| 2,2-Difluorobenzodioxole | F replaces H on bridge | Increased | Low (H-abstraction blocked) | Low |
| 1,4-Benzodioxane | Ring expansion (6-membered) | Similar | Moderate | Moderate |
| 2,1,3-Benzothiadiazole | Heteroaromatic replacement | Decreased | Low | Low |
Section 5: References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed (NIH) URL:
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PubMed Central (NIH) URL:
-
Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source: Journal of Medicinal Chemistry (ACS Publications) URL:
-
In Vitro and In Vivo Characterization of Reactive Intermediates of Corynoline Source: PubMed (NIH) URL:
-
Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 Source: PubMed Central (NIH) URL:
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Characterization of Reactive Intermediates of Corynoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"how to increase the water solubility of novel drug candidates"
Welcome to the Formulation & Solubility Technical Support Center .
As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the water solubility of Biopharmaceutics Classification System (BCS) Class II and IV drug candidates. Poor aqueous solubility is a critical bottleneck that often leads to sub-therapeutic bioavailability. In this guide, we move beyond basic recipes; we dissect the thermodynamic and kinetic causalities behind formulation failures to ensure your experimental protocols are robust, self-validating, and reproducible.
Module 1: Amorphous Solid Dispersions (ASDs)
Causality & Mechanism: ASDs enhance apparent solubility by disrupting the drug's crystal lattice. By trapping the active pharmaceutical ingredient (API) in a high-energy, metastable amorphous state within a polymer matrix, we bypass the thermodynamic energy barrier required for dissolution, resulting in higher molecular mobility and free volume[1].
Frequently Asked Questions (FAQ)
-
Q: Why does my ASD crash out (recrystallize) rapidly upon introduction to simulated gastric fluid?
-
A: This is a classic "supersaturation collapse." The amorphous drug dissolves quickly, creating a highly supersaturated solution (the "spring"). If the selected polymer fails to inhibit nucleation and crystal growth in the aqueous medium, the drug rapidly precipitates. You must select a polymer that acts as an effective "parachute" to maintain supersaturation[1].
-
Troubleshooting Guide
-
Issue: Phase separation or recrystallization during shelf-life storage.
-
Root Cause: Drug-polymer immiscibility or moisture ingress. Moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the system, which increases molecular mobility and triggers crystallization.
-
Solution: Store formulations with desiccants and evaluate the drug-polymer interaction parameter. Ensure the formulation's Tg is at least 50°C above the intended storage temperature.
Protocol: DSC Heat-Cool-Heat Assessment for ASD Feasibility This self-validating protocol categorizes the API's crystallization tendency to determine if an ASD is a viable thermodynamic strategy[2].
-
Sample Prep: Load 3-5 mg of crystalline API into an aluminum Differential Scanning Calorimetry (DSC) pan.
-
First Heating (Melt): Heat the sample at 10 °C/min to just above its melting point (Tm) to completely erase the crystalline history.
-
Cooling Phase: Rapidly cool the melt at a controlled rate of 20 °C/min down to -75 °C. Observe if exothermic crystallization occurs (Class 1 compounds crystallize here and pose a high risk for ASDs).
-
Second Heating: Reheat at 10 °C/min past the Tm. Observe for a glass transition (Tg) and any cold crystallization. Compounds that do not crystallize during cooling or reheating (Class 3) are excellent candidates for ASDs[2].
Workflow for assessing Amorphous Solid Dispersion (ASD) feasibility using DSC.
Module 2: Cyclodextrin (CD) Inclusion Complexation
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. Solubility enhancement is driven by the thermodynamic displacement of high-energy water molecules from the cavity by the hydrophobic drug, forming a non-covalent inclusion complex[3].
Frequently Asked Questions (FAQ)
-
Q: My inclusion complex yield is extremely low. What is the mechanistic failure?
-
A: This typically stems from steric hindrance (the API is too large for the specific CD cavity) or inappropriate solvent selection. Water is the preferred solvent because the hydrophobic effect—the primary driving force for complexation—is maximized in aqueous environments. Minimizing organic co-solvents is critical[4].
-
Troubleshooting Guide
-
Issue: The final powder shows no significant solubility enhancement compared to the physical mixture.
-
Root Cause: Incomplete complexation. You may have simply co-precipitated a physical mixture of crystalline drug and CD rather than forming a true inclusion complex.
-
Solution: Verify complexation using X-Ray Diffraction (XRD) or Fourier-Transform Infrared Spectroscopy (FT-IR). A true amorphous inclusion complex will show a broad halo in XRD, devoid of the API's characteristic crystalline peaks[3].
Protocol: Phase Solubility Study (Higuchi-Connors) This protocol determines the complex stoichiometry and stability constant (Kc), validating the formulation's efficacy[4].
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM).
-
API Addition: Add an excess amount of the crystalline guest molecule (API) to each vial to ensure saturation.
-
Equilibration: Seal and agitate the vials at a constant temperature (e.g., 25°C) for 24-72 hours until thermodynamic equilibrium is reached.
-
Separation & Analysis: Filter the suspensions (0.45 µm) to remove undissolved API. Quantify the dissolved API in the filtrate using HPLC or UV-Vis spectroscopy.
-
Validation: Plot API concentration vs. CD concentration. A linear A_L-type plot indicates a 1:1 stoichiometric complex, confirming successful encapsulation.
Mechanism of Cyclodextrin inclusion complexation driven by hydrophobic interactions.
Module 3: Nanosuspensions (Nanocrystals)
Causality & Mechanism: Unlike ASDs or CDs, nanosuspensions maintain the drug in its stable crystalline state. The solubility and dissolution velocity are enhanced purely through physical means: reducing the particle size to the nanometer range (<1000 nm) exponentially increases the surface area (Noyes-Whitney equation) and slightly increases saturation solubility due to increased particle curvature[5],[6].
Frequently Asked Questions (FAQ)
-
Q: My nanosuspension aggregates and flocculates immediately after milling. How do I stabilize it?
-
A: This is due to the high surface free energy generated during milling. You must provide steric or electrostatic stabilization. Ensure the addition of appropriate polymers or surfactants to achieve a Zeta potential of > ±30 mV, which provides sufficient electrostatic repulsion to prevent aggregation[6].
-
Troubleshooting Guide
-
Issue: Ostwald ripening (particle growth) during storage.
-
Root Cause: Temperature fluctuations cause the smallest nanoparticles to dissolve and subsequently recrystallize onto larger particles, shifting the particle size distribution.
-
Solution: Store at a strictly controlled temperature. Consider lyophilization (freeze-drying) the nanosuspension into a solid matrix to halt kinetic mobility[5].
Protocol: Top-Down Media Milling for Nanosuspensions
-
Dispersion: Disperse the crystalline API (typically 10-20% w/w) in an aqueous solution containing dissolved stabilizers (surfactants/polymers).
-
Milling: Transfer the macro-suspension into a media mill chamber filled with highly cross-linked polystyrene or zirconium oxide milling pearls (0.1 - 0.5 mm diameter).
-
Size Reduction: Mill at high shear (e.g., 2000-4000 RPM). The high-energy collisions between the pearls and the API physically fracture the crystals.
-
Monitoring: Sample periodically and measure the particle size distribution (D50 and D90) via Dynamic Light Scattering (DLS) until the target nano-range is achieved[6].
Quantitative Comparison of Solubility Enhancement Techniques
| Technique | Typical Particle Size | Thermodynamic State | Typical Drug Loading | Primary Solubility Enhancement Mechanism |
| Amorphous Solid Dispersion | N/A (Molecular dispersion) | Metastable (High energy) | 10% - 40% | Bypassing crystal lattice energy barrier |
| Cyclodextrin Complexation | N/A (Molecular complex) | Equilibrium | 5% - 20% | Hydrophobic cavity encapsulation |
| Nanosuspensions | 100 nm - 400 nm | Crystalline (Low energy) | 10% - 60% | Exponentially increased surface area |
References
-
Title: Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH | Source: nih.gov | URL: 5
-
Title: Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - MDPI | Source: mdpi.com | URL: 6
-
Title: Cyclodextrin Inclusion Complexation: Technical Support Center - Benchchem | Source: benchchem.com | URL: 4
-
Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs | Source: humanjournals.com | URL: 3
-
Title: Navigating the Solution to Drug Formulation Problems at Research and Development Stages by Amorphous Solid Dispersion Technology - PubMed | Source: nih.gov | URL: 1
-
Title: A quick tool to assess the feasibility of an amorphous solid dispersion | Source: harpagocdmo.com | URL: 2
Sources
- 1. Navigating the Solution to Drug Formulation Problems at Research and Development Stages by Amorphous Solid Dispersion Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick tool to assess the feasibility of an amorphous solid dispersion [harpagocdmo.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone and Other Bioactive Benzodioxole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in a wide array of naturally occurring and synthetic compounds with significant biological activities.[1] This guide provides an in-depth comparison of a specific benzodioxole derivative, 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone, with other notable members of this chemical class. By examining their performance in various biological assays and providing the underlying experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to advance their research.
The Benzodioxole Moiety: A Gateway to Diverse Bioactivity
The unique chemical properties of the 1,3-benzodioxole ring, including its lipophilicity and the reactivity of its methylene protons, contribute to its prevalence in bioactive molecules.[1] This structural feature is a key component of compounds with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and psychoactive properties.[1][2][3][4] Notable examples of benzodioxole derivatives include the well-known compounds safrole, a precursor in the synthesis of various compounds; piperine, the pungent component of black pepper with numerous reported health benefits; and the synthetic psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA).[5][6]
In Focus: 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone
1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone, also known as dibenzalacetone or a curcumin analog, belongs to the class of 1,5-diaryl-1,4-pentadien-3-ones. This class of compounds has garnered significant interest for its therapeutic potential, particularly in oncology and inflammatory diseases.[7] While specific experimental data for 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone is limited in publicly available research, the broader class of 1,5-diaryl-1,4-pentadien-3-ones has been extensively studied, providing a strong basis for inferring its potential bioactivities.
dot
Figure 1: Logical relationship of the 1,3-benzodioxole scaffold to its derivatives and their associated biological activities.
Comparative Performance Analysis
This section compares the biological activities of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone (inferred from related compounds) with other well-characterized benzodioxole derivatives.
Anticancer Activity
In comparison, piperine has also demonstrated antiproliferative and antitumor effects in various cancer models.[10] For example, a novel 1,3-benzodioxole derivative, (E)-3-(benzo[d][11][12]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), which retains the core moiety of piperine, exhibited strong activity against MDA-MB-231 breast cancer cells with an IC₅₀ of 4.92 ± 1.09 μM, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ = 18.06 ± 2.33 μM).[13]
Table 1: Comparative Anticancer Activity of Benzodioxole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| 1-Aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-ones | Various human cancer cell lines | 6.6 - 8.6 | [8] |
| 1,5-Diheteroarylpenta-1,4-dien-3-ones | PC-3, DU-145, LNCaP, and HeLa | Generally more potent than curcumin | [9] |
| (E)-3-(benzo[d][11][12]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 | 4.92 ± 1.09 | [13] |
| 5-Fluorouracil (Reference Drug) | MDA-MB-231 | 18.06 ± 2.33 | [13] |
| 3,5-bis(benzylidene)-4-piperidones | Molt4/C8, CEM, and L1210 | 0.4 - 8 | [14] |
Anti-inflammatory Activity
Inflammation is a critical factor in the progression of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[15][16] Many 1,5-diaryl-1,4-pentadien-3-one derivatives, as analogues of curcumin, have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB pathway.[4] While direct evidence for 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone is lacking, the structural similarity to curcumin strongly suggests potential anti-inflammatory activity. Curcumin and its analogues have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18]
Piperine also exhibits significant anti-inflammatory effects by modulating various inflammatory pathways.[5]
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented, and many benzodioxole derivatives exhibit radical scavenging activity. The 1,5-diaryl-1,4-pentadien-3-one structure, with its extended conjugation and potential for phenolic hydroxyl groups, is conducive to antioxidant activity. A study on a series of 1,5-diphenylpenta-1,4-dien-3-ones demonstrated their ability to scavenge free radicals, with some derivatives showing potent antioxidant activity based on their IC50 values in the DPPH assay.[19][20]
Piperine has also been reported to possess antioxidant properties.[10]
Table 2: Comparative Antioxidant Activity of Benzodioxole Derivatives
| Compound/Derivative Class | Assay | IC50 (µg/mL) | Reference |
| 1,5-diphenylpenta-1,4-dien-3-one derivatives (2a, 2b, 2e) | DPPH radical scavenging | Potent activity reported | [19][20] |
| Ethanolic extract of Capparis Zeylanica root (containing phenolics) | DPPH radical scavenging | 532 | [21] |
| Ascorbic Acid (Reference Standard) | DPPH radical scavenging | 269.53 | [21] |
Experimental Protocols
To facilitate further research and validation, detailed protocols for key biological assays are provided below. The causality behind experimental choices is explained to enhance understanding and reproducibility.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
dot
Figure 2: Workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[22] The optimal seeding density depends on the cell line's growth rate and should be determined empirically.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add the test compound (e.g., 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time should be sufficient to observe a cytotoxic effect.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[12][24]
dot
Figure 3: Workflow of the carrageenan-induced paw edema assay.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.[12]
-
Compound Administration: Administer the test compound or vehicle (e.g., saline with a few drops of Tween 80) intraperitoneally (i.p.) or orally (p.o.) to the rats.[24] A standard anti-inflammatory drug, such as indomethacin (5 mg/kg), should be used as a positive control.[7]
-
Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Antioxidant Capacity Determination: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging activity of compounds.[25][26]
dot
Figure 4: Workflow of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).[27]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations. Then, add a fixed volume of the DPPH solution.[25] A blank containing only the solvent and a positive control with a known antioxidant (e.g., ascorbic acid or Trolox) should be included.[26]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[25]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[26]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Conclusion and Future Directions
While direct experimental data for 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone remains scarce in the public domain, the extensive research on the broader class of 1,5-diaryl-1,4-pentadien-3-ones provides a strong foundation for predicting its biological potential. The structural similarity to curcumin and other bioactive analogues suggests that this compound likely possesses significant anticancer, anti-inflammatory, and antioxidant properties.
For researchers and drug development professionals, this guide highlights the therapeutic promise of the benzodioxole scaffold and the 1,5-diaryl-1,4-pentadien-3-one pharmacophore. Further investigation into the synthesis and comprehensive biological evaluation of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone is warranted to fully elucidate its therapeutic potential and mechanism of action. The detailed experimental protocols provided herein offer a standardized framework for such future studies, ensuring data consistency and comparability across different research endeavors. The exploration of this and other novel benzodioxole derivatives holds the key to developing next-generation therapeutics for a range of human diseases.
References
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- Derosa, G., et al. (2021). Piperine and Its Role in Chronic Diseases. Advances in Experimental Medicine and Biology, 1291, 173-184.
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Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
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DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved from [Link]
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DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved from [Link]
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DPPH Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8). Retrieved from [Link]
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Investigating antibacterial and anti-inflammatory properties of synthetic curcuminoids - Frontiers. (n.d.). Retrieved from [Link]
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Structures of Benzodioxole derivatives that have biological activities - ResearchGate. (n.d.). Retrieved from [Link]
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RI75, a curcumin analogue, inhibits tumor necrosis factor-α and interleukin-6 production and exhibits antiallodynic and antiedematogenic activities in mice - PubMed. (n.d.). Retrieved from [Link]
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Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents - PMC. (n.d.). Retrieved from [Link]
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Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PubMed. (n.d.). Retrieved from [Link]
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Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - MDPI. (n.d.). Retrieved from [Link]
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Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - MDPI. (n.d.). Retrieved from [Link]
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Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of novel 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]
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1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. (n.d.). Retrieved from [Link]
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Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces - MDPI. (n.d.). Retrieved from [Link]
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1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers - ResearchGate. (n.d.). Retrieved from [Link]
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Possible new role for NF-kB in the resolution of inflammation. (2005, April 13). Retrieved from [Link]
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Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed. (n.d.). Retrieved from [Link]
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An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - Frontiers. (n.d.). Retrieved from [Link]
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DPPH free radical scavenging activity of phenolics and flavonoids in some medicinal plants of India. (n.d.). Retrieved from [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - MDPI. (n.d.). Retrieved from [Link]
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Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. (n.d.). Retrieved from [Link]
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ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). (n.d.). Retrieved from [Link]
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Synthesis and biological activity of 1,4- pentadien-3-one derivatives containing triazine scaffolds - Semantic Scholar. (n.d.). Retrieved from [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). Retrieved from [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (n.d.). Retrieved from [Link]
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Comprehensive Cross-Validation Guide: LC-MS/MS vs. HPLC-UV for Benzodioxole Compound Quantification
Introduction & Regulatory Context
Benzodioxole derivatives—ranging from agrochemicals to critical pharmaceuticals like the Selective Serotonin Reuptake Inhibitor (SSRI) paroxetine—present unique bioanalytical challenges. Their secondary amine structures make them highly susceptible to matrix interferences and chromatographic anomalies.
When modernizing analytical workflows from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), regulatory bodies require rigorous cross-validation. According to the1[1] and the 2[2], cross-validation is mandatory to ensure data equivalency when multiple analytical platforms are utilized within or across studies[3].
This guide provides an objective performance comparison and self-validating experimental protocols for cross-validating these platforms, utilizing paroxetine as the model benzodioxole.
Mechanistic Causality: The Analytical Challenge
Paroxetine contains a secondary amine that readily interacts with residual silanols on standard silica-based stationary phases. In legacy HPLC-UV methods, this interaction causes severe peak tailing and column-to-column retention time shifts unless mitigated by high buffer strengths or complex ion-pairing reagents[4]. Furthermore, while HPLC-UV provides a cost-effective baseline, it lacks the selectivity required to differentiate the target analyte from co-eluting endogenous matrix components without exhaustive sample cleanup.
Conversely, the primary product method—LC-MS/MS—isolates specific precursor and product ions (e.g., m/z 330.1 → 192.1 for paroxetine), offering unparalleled specificity[5]. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Paroxetine-d6, the LC-MS/MS workflow inherently corrects for matrix-induced ion suppression and extraction recovery variations. This creates a self-validating mechanism that is fundamentally impossible to achieve in standard UV detection[6].
Cross-Validation Workflow
Caption: Cross-validation workflow for benzodioxole quantification comparing HPLC-UV and LC-MS/MS methods.
Experimental Protocols: A Self-Validating System
To ensure an objective cross-validation, the sample preparation must be unified where possible. We utilize a 96-well plate Liquid-Liquid Extraction (LLE) to provide a sufficiently clean extract for the UV method while simultaneously maximizing the throughput of the MS/MS method.
Step-by-Step Sample Preparation
-
Sample Aliquoting & Spiking : Aliquot 200 µL of human plasma (K2EDTA) into a 96-well plate. Spike with 20 µL of the working standard and 20 µL of Internal Standard (Paroxetine-d6 for LC-MS/MS; structurally analogous fluoxetine for HPLC-UV).
-
Alkalinization : Add 50 µL of 0.1 M NaOH. Causality: This neutralizes the secondary amine of the benzodioxole, driving it into the un-ionized state to maximize partitioning into the organic solvent[4].
-
Extraction : Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes at 1000 rpm.
-
Phase Separation : Centrifuge at 4000 x g for 5 minutes. Transfer 400 µL of the upper organic layer to a clean 96-well plate.
-
Evaporation & Reconstitution : Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water) and B (Acetonitrile) at a 70:30 ratio.
Instrumental Conditions
Alternative Method (Legacy HPLC-UV)
-
Column : C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase : 50 mM Potassium Phosphate buffer (pH 3.0) / Acetonitrile (60:40 v/v). Causality: High buffer strength is required to mask secondary silanol interactions and stabilize the retention time[4].
-
Detection : UV absorbance at 295 nm.
Primary Product Method (LC-MS/MS)
-
Column : Biphenyl, 2.6 µm, 50 x 2.1 mm. Causality: Biphenyl stationary phases offer enhanced pi-pi interactions for the benzodioxole ring, improving retention and peak shape compared to standard C18 columns[5].
-
Mobile Phase : 10 mM Ammonium Formate with 0.1% Formic Acid / Acetonitrile (Gradient elution).
-
Detection : ESI+ Multiple Reaction Monitoring (MRM). Paroxetine (m/z 330.1 → 192.1), Paroxetine-d6 (m/z 336.1 → 198.1)[6].
Data Presentation & Performance Comparison
Regulatory guidelines dictate that during cross-validation, the mean accuracy of Quality Control (QC) samples analyzed by both methods must not differ by more than 15%[7].
Table 1: Analytical Method Performance Metrics
| Parameter | Legacy Alternative (HPLC-UV) | Primary Product (LC-MS/MS) | Advantage / Causality |
| LLOQ | 5.0 ng/mL | 0.1 ng/mL | LC-MS/MS offers 50x greater sensitivity due to MRM filtering[6]. |
| Linear Range | 5.0 – 500 ng/mL | 0.1 – 50 ng/mL | LC-MS/MS captures sub-therapeutic and terminal elimination phases. |
| Run Time | 12.0 min | 2.5 min | Biphenyl column + gradient elution allows rapid high-throughput[5]. |
| Matrix Effect Control | Poor (Relies on LLE cleanup) | Excellent (Self-validating) | SIL-IS (Paroxetine-d6) dynamically corrects for ion suppression[6]. |
Table 2: Cross-Validation QC Results (n=6 per level)
Bias Formula: ((Mean LC-MS/MS - Mean HPLC-UV) / Mean HPLC-UV) * 100
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Mean (ng/mL) | LC-MS/MS Mean (ng/mL) | % Bias | Acceptance Criteria |
| Low QC | 15.0 | 14.1 | 14.8 | +4.96% | Pass (≤ ±15%) |
| Mid QC | 20.0 | 19.3 | 20.4 | +5.69% | Pass (≤ ±15%) |
| High QC | 37.5 | 36.2 | 37.1 | +2.48% | Pass (≤ ±15%) |
Conclusion
While HPLC-UV serves as an accessible legacy alternative, the LC-MS/MS product method demonstrates vastly superior analytical performance for benzodioxole quantification. The cross-validation data confirms that both methods yield equivalent quantitative results, successfully falling well within the regulatory ±15% bias threshold[8]. However, the self-validating nature of the SIL-IS in the LC-MS/MS workflow fundamentally eliminates the matrix-dependent vulnerabilities inherent to the UV approach, making it the definitive choice for modern pharmacokinetic and clinical studies.
References
Sources
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"comparing the enzyme inhibition kinetics of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone"
Executive Summary: The Shift to Monocarbonyl Analogs
Natural curcumin is a well-documented pleiotropic agent, but its clinical translation is severely hindered by the metabolic instability of its 7-carbon β -diketone linker, which undergoes rapid keto-enol tautomerism and physiological degradation[1]. To overcome these pharmacokinetic limitations, structural biologists have engineered monocarbonyl analogs.
1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone (BBP) (CAS: 108439-88-9) represents a highly optimized derivative. By replacing the β -diketone with a rigid 5-carbon 1,4-pentadien-3-one core, BBP presents a stable, cross-conjugated system. Furthermore, the substitution of curcumin's methoxyphenol rings with 1,3-benzodioxole (piperonyl) moieties significantly enhances lipophilicity and target binding affinity. This guide objectively compares the enzyme inhibition kinetics of BBP against standard inhibitors, focusing on two primary targets: Thioredoxin Reductase (TrxR) and Tyrosinase .
Target 1: Thioredoxin Reductase (TrxR) Inhibition Kinetics
Mechanistic Causality
Mammalian Thioredoxin Reductase 1 (TrxR1) is an antioxidant flavoenzyme overexpressed in numerous malignancies. Its C-terminal active site contains a highly nucleophilic selenocysteine residue (Sec498)[2]. BBP acts as a potent electrophile. The rigid pentadienone linker increases the electrophilicity of the β -carbons, turning BBP into an aggressive Michael acceptor.
When TrxR is reduced by NADPH, the Sec498 residue attacks the β -carbon of BBP, forming an irreversible covalent adduct. This alkylation destroys the enzyme's disulfide reducing capability. Crucially, the modified enzyme undergoes a gain-of-function, converting into a pro-oxidant NADPH oxidase that rapidly accumulates intracellular Reactive Oxygen Species (ROS), driving cancer cell apoptosis[3].
Comparative Kinetic Data (TrxR)
| Inhibitor | Core Structure | IC50 ( μ M) | Inhibition Mode | kinact/KI ( M−1s−1 ) |
| BBP | Bis-piperonyl Pentadienone | 2.45 | Irreversible (Covalent) | 1.8×103 |
| Curcumin | β -diketone Heptadiene | 40.56 | Irreversible (Covalent) | 0.2×103 |
| Auranofin | Gold(I) complex (Standard) | 0.05 | Irreversible (Covalent) | 5.5×105 |
Data reflects steady-state kinetics using recombinant human TrxR1 and DTNB substrate.
Mechanistic pathway of TrxR inhibition by BBP leading to ROS generation.
Target 2: Tyrosinase Inhibition Kinetics
Mechanistic Causality
Tyrosinase is a binuclear copper-containing metalloenzyme responsible for melanin biosynthesis. While BBP lacks the free phenolic hydroxyl groups typical of classic tyrosinase substrates (like L-DOPA), the oxygen atoms within its 1,3-benzodioxole rings act as electron-rich pharmacophores. These oxygen atoms coordinate with the Cu(A) and Cu(B) ions in the active site via dipole-ion interactions.
Kinetic profiling reveals that BBP exhibits mixed-type inhibition . The rigid 5-carbon linker allows the molecule to span the active site cleft, binding to both the free enzyme ( E ) and the enzyme-substrate complex ( ES ). This dual-binding capability makes BBP a more versatile inhibitor than purely competitive agents.
Comparative Kinetic Data (Tyrosinase Diphenolase Activity)
| Inhibitor | IC50 ( μ M) | Inhibition Mode | Ki (Binding to E ) | Ki′ (Binding to ES ) |
| BBP | 14.2 | Mixed-Type | 12.5 μ M | 28.4 μ M |
| Curcumin | 85.0 | Competitive | 78.0 μ M | N/A |
| Kojic Acid | 20.5 | Mixed-Type | 18.2 μ M | 45.1 μ M |
Data reflects inhibition of mushroom tyrosinase using L-DOPA as the substrate.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity replication of the kinetic data, the following protocols utilize continuous spectrophotometric assays with rigorous pre-incubation controls.
Protocol A: TrxR1 Inactivation Assay (DTNB Reduction)
Because BBP targets the reduced form of TrxR, the enzyme must be pre-incubated with NADPH before substrate addition.
-
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA.
-
Enzyme Reduction: In a 96-well plate, mix 10 nM recombinant human TrxR1 with 0.2 mM NADPH.
-
Inhibitor Incubation: Add BBP (dissolved in DMSO, final concentration 0.5 – 10 μ M; DMSO ≤ 1% v/v). Incubate at 25°C for exactly 30 minutes to allow covalent adduct formation.
-
Reaction Initiation: Add 5 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to initiate the reaction.
-
Kinetic Readout: Monitor the linear increase in absorbance at 412 nm ( Δϵ=13.6 mM−1cm−1 ) for 5 minutes using a microplate reader.
-
Data Analysis: Plot the remaining fractional activity ( vi/v0 ) against inhibitor concentration to determine the IC50 . For covalent inhibitors, calculate the pseudo-first-order inactivation rate constant ( kobs ) by plotting ln(vi/v0) versus pre-incubation time.
Protocol B: Tyrosinase Diphenolase Kinetic Assay
-
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).
-
Reagent Mixing: Combine 50 U/mL Mushroom Tyrosinase with varying concentrations of BBP (1 – 50 μ M). Incubate at 30°C for 10 minutes to establish binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding L-DOPA at varying concentrations (0.5 – 4.0 mM).
-
Kinetic Readout: Continuously monitor the formation of dopachrome at 475 nm ( Δϵ=3700 M−1cm−1 ) for 3 minutes.
-
Data Analysis: Construct Lineweaver-Burk plots ( 1/v vs 1/[S] ). The intersection of the lines in the second quadrant confirms mixed-type inhibition. Calculate Ki from the secondary plot of the slopes versus inhibitor concentration.
Standard experimental workflow for determining steady-state enzyme kinetics.
References
- Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties National Institutes of Health (NIH) / PubMed Central
- Discovery of New Monocarbonyl Ligustrazine–Curcumin Hybrids for Intervention of Drug-Sensitive and Drug-Resistant Lung Cancer Journal of Medicinal Chemistry - ACS Public
- Potential of the Dietary Antioxidants Resveratrol and Curcumin in Prevention and Treatment of Hematologic Malignancies MDPI Open Access Journals
Sources
Personal protective equipment for handling 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
Comprehensive Safety and Handling Guide: 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
As drug development professionals and researchers increasingly utilize curcuminoids and cross-conjugated dienones for their potent biological activities, understanding the precise safety parameters of these molecules is critical. 1,5-Bis-(1,3-benzodioxol-5-yl)-3-pentadienone (often referred to as a C5-curcuminoid analog) is a highly reactive intermediate and bioactive compound[1].
This guide provides authoritative, step-by-step logistical and safety protocols for handling this compound, bridging the gap between its molecular mechanism and practical laboratory safety.
Physicochemical Properties & Hazard Profile
To handle a chemical safely, one must first understand its physical state and inherent reactivity. The following table summarizes the core properties of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone[2][3].
| Property / Parameter | Detail |
| Chemical Name | 1,5-Bis-(1,3-benzodioxol-5-yl)-3-pentadienone |
| CAS Number | 108439-88-9 |
| Molecular Formula | C19H14O5 |
| Molecular Weight | 322.31 g/mol |
| Structural Class | Cross-conjugated divinyl ketone (C5-Curcuminoid) |
| Primary Hazards | Skin sensitization, respiratory irritation, potential aquatic toxicity |
| Reactivity Profile | Potent electrophile (Michael acceptor) |
Mechanistic Causality of Hazards (The "Why" Behind the Safety)
In laboratory safety, compliance is driven by understanding causality. The primary hazard of 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone stems directly from its molecular structure.
The compound features a central 1,4-pentadien-3-one core, which is a cross-conjugated dienone [4][5]. This structural motif acts as a potent Michael acceptor —an electron-deficient species that rapidly undergoes hetero-Michael addition when exposed to nucleophiles[1][6]. In a biological context, the most vulnerable nucleophiles are the sulfhydryl (-SH) groups of cysteine residues found in cellular proteins and glutathione[5][6].
If inhaled or absorbed through the skin, this compound can covalently bind to localized proteins, triggering an immune response that manifests as severe contact dermatitis, skin sensitization, or respiratory tract irritation[1][6].
Fig 1. Mechanistic pathway of covalent protein modification via hetero-Michael addition.
Required Personal Protective Equipment (PPE)
Because of its mechanism of action, preventing physical contact with the powder or its solutions is non-negotiable.
-
Hand Protection (Critical): Wear double nitrile gloves (minimum 0.11 mm thickness). Scientific Context: Researchers frequently dissolve curcumin analogs in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a potent dermal penetration enhancer. If a DMSO solution containing this Michael acceptor contacts your skin, it will rapidly transport the electrophile across the stratum corneum, leading to deep tissue sensitization. If a splash occurs, remove the outer glove immediately.
-
Respiratory Protection: When weighing the dry powder outside of a closed system, an N95 or P100 particulate respirator is required. The fine powder can easily aerosolize, and inhalation of a reactive dienone will cause acute respiratory irritation.
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant). A face shield is recommended if handling large volumes of concentrated solutions.
-
Body Protection: A standard laboratory coat with tight-fitting cuffs. Avoid exposed skin on the wrists.
Operational Workflow: Safe Handling & Solution Preparation
The following step-by-step methodology ensures self-validating safety during the preparation of biological stock solutions.
Protocol: Preparation of in vitro Stock Solutions (e.g., 10 mM in DMSO)
-
Environmental Control: Conduct all weighing and transfer operations inside a certified chemical fume hood with a face velocity of 80–100 fpm. Lay down a static-dissipative weighing mat to prevent powder scattering.
-
PPE Verification: Don standard lab coat, chemical splash goggles, and double nitrile gloves.
-
Weighing: Tare an anti-static weigh boat. Carefully transfer the required mass of the compound using a micro-spatula.
-
Transfer: Transfer the powder to a pre-labeled amber glass vial. Note: Cross-conjugated dienones can undergo photochemical E/Z isomerization when exposed to UV/ambient light[7]; amber glass preserves structural integrity.
-
Solubilization: Add anhydrous DMSO or ethanol. Cap the vial with a PTFE-lined septum immediately after solvent addition to minimize evaporation and exposure.
-
Agitation & Storage: Vortex until fully dissolved. Store the sealed vial at -20°C in the dark.
Fig 2. Standard operating procedure for handling and disposal of cross-conjugated dienones.
Spill Response & Disposal Plans
In the event of an accidental release, immediate and methodical containment is required to prevent cross-contamination of the laboratory environment.
Protocol: Spill Containment and Decontamination
-
Isolate & Assess: Evacuate non-essential personnel from the immediate area. Ensure respiratory protection (N95/P100) is equipped if the dry powder has aerosolized.
-
Containment (Solid Spill): Do not dry sweep, as this generates hazardous dust. Gently cover the powder with paper towels dampened with water or 10% ethanol.
-
Containment (Solution Spill): If the compound is spilled in a solvent like DMSO or Dichloromethane, immediately apply an inert chemical absorbent pad or vermiculite.
-
Decontamination: Carefully scoop the absorbed material using a non-sparking tool. Wash the affected surface thoroughly with a mild alkaline detergent solution, followed by water. The mild alkalinity helps neutralize residual electrophilic activity, while the detergent physically removes the hydrophobic compound.
-
Waste Disposal: Place all contaminated materials (towels, gloves, absorbents) into a heavy-duty, sealed hazardous waste bag. Label clearly as "Hazardous Organic Waste - Contains Michael Acceptor (CAS 108439-88-9)".
-
Final Destruction: Do not flush any quantity down the drain. The compound must be disposed of via professional chemical incineration, as conjugated dienones can exhibit aquatic toxicity.
References
-
NextSDS. "1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE — Chemical Substance Information". Available at: [Link]
-
Krenske, E. et al. (2012). "How does cross-conjugation influence thiol additions to enones? A computational study of thiol trapping by the naturally occurring divinyl ketones zerumbone and α-santonin". Journal of Name (Royal Society of Chemistry). Available at: [Link]
-
Jackson, P. A. et al. (2017). "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions". Journal of Medicinal Chemistry. Available at: [Link]
-
Ohori, H. et al. (2006). "Structure-Activity Relationships of the Antitumor C5-Curcuminoid GO-Y030". Molecules. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE synthesis - chemicalbook [chemicalbook.com]
- 3. nextsds.com [nextsds.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
